MI-1061 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C30H26Cl2FN3O4.C2HF3O2/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39;3-2(4,5)1(6)7/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39);(H,6,7)/t23-,25+,30+;/m0./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEFTHDIYIEZGS-FLLZXHAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2F4N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MI-1061 TFA in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-1061 TFA is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical node in cancer signaling. In cancer cells harboring wild-type p53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the suppression of p53's tumor-suppressive functions through proteasomal degradation. This compound acts by binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated degradation of p53. This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its downstream target genes. The cellular consequences of p53 activation by this compound include cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in p53 wild-type cells, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Activity of MI-1061
| Parameter | Value | Cell Line(s) | p53 Status | Reference |
| Binding Affinity (Ki) | 0.16 nM | - | - | [1] |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | - | [2][3] |
| Cellular IC50 | 100 nM | SJSA-1 | Wild-Type | [2][3] |
| 250 nM | HCT-116 | Wild-Type | ||
| >10,000 nM | HCT-116 | Null |
Table 2: In Vivo Efficacy of MI-1061 in SJSA-1 Xenograft Model
| Dosing Regimen | Outcome | Mouse Model | p53 Status of Xenograft | Reference |
| 100 mg/kg, single oral dose | Accumulation of p53, MDM2, and p21; Cleavage of PARP | Mice with SJSA-1 xenograft | Wild-Type | |
| 100 mg/kg, daily oral dose for 14 days | Significant tumor regression | Mice with SJSA-1 xenograft | Wild-Type |
Experimental Protocols
Western Blotting for p53 Pathway Proteins
This protocol is for the detection of p53, MDM2, p21, and PARP cleavage in p53 wild-type cells treated with this compound.
a. Cell Lysis and Protein Quantification:
-
Culture p53 wild-type cancer cells (e.g., SJSA-1, HCT-116) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for specified time points (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of this compound on cancer cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is to demonstrate that this compound disrupts the interaction between MDM2 and p53.
-
Treat p53 wild-type cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
Pre-clear lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against MDM2 or p53 overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against both p53 and MDM2. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the effect of this compound on cell cycle distribution.
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells, including both adherent and floating populations.
-
Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound in p53 wild-type cells.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: Logical framework for targeting the MDM2-p53 interaction.
References
MI-1061 TFA: A Technical Guide to its Discovery and Chemical Synthesis
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." However, its function is often impaired in cancer cells through various mechanisms, including overexpression of its negative regulator, Murine Double Minute 2 (MDM2). The interaction between p53 and MDM2 leads to the ubiquitination and subsequent degradation of p53, effectively disabling its tumor-suppressive activities. The development of small molecules that inhibit the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This technical guide provides a comprehensive overview of MI-1061 TFA, a potent and orally bioavailable inhibitor of the MDM2-p53 interaction.
Discovery and Biological Activity
MI-1061 was identified through a structure-based drug design approach aimed at developing potent, chemically stable, and efficacious spiro-oxindole-based MDM2 inhibitors.[1] It emerged as a promising candidate due to its high binding affinity for MDM2 and its ability to potently activate the p53 pathway in cancer cells harboring wild-type p53.
In Vitro Activity
MI-1061 is a highly potent inhibitor of the MDM2-p53 interaction, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values.[1][2][3] The inhibitory activity of MI-1061 is strictly dependent on the p53 status of the cancer cells. It effectively inhibits the growth of cancer cell lines with wild-type p53, such as the osteosarcoma cell line SJSA-1 and the colorectal cancer cell line HCT-116.[2] In contrast, it shows minimal activity in p53-null cell lines, highlighting its specific mechanism of action.
| Parameter | Value | Reference |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | |
| Ki (MDM2 Binding) | 0.16 nM | |
| SJSA-1 Cell Growth Inhibition (IC50) | 100 nM | |
| HCT-116 p53+/+ Cell Growth Inhibition (IC50) | 250 nM | |
| HCT-116 p53-/- Cell Growth Inhibition (IC50) | >10,000 nM |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of MI-1061. In a xenograft model using the SJSA-1 osteosarcoma cell line, oral administration of MI-1061 led to the activation of the p53 pathway, resulting in the accumulation of p53, MDM2, and the cell cycle inhibitor p21. This activation of p53 signaling translated into significant anti-tumor activity, including tumor regression, and was well-tolerated with no observed toxicity.
Mechanism of Action: Inhibition of the MDM2-p53 Interaction
MI-1061 exerts its anti-tumor effects by disrupting the interaction between MDM2 and p53. This restores the function of p53, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.
Caption: Signaling pathway of MDM2-p53 interaction and its inhibition by MI-1061.
Chemical Synthesis Pathway
The chemical synthesis of MI-1061 is based on the construction of a spiro-oxindole scaffold. The following is a generalized synthetic scheme based on the synthesis of similar spiro-oxindole MDM2 inhibitors. The specific details for the synthesis of MI-1061 can be found in the supplementary information of the primary literature.
Caption: Generalized chemical synthesis workflow for MI-1061.
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay is used to quantify the binding affinity of inhibitors to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein
-
A fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5% DMSO)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound (MI-1061) in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of the fluorescently labeled p53 peptide to each well.
-
Initiate the binding reaction by adding the MDM2 protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
The data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in the polarization signal (IC50).
Cell-Based Proliferation Assay
This assay measures the effect of the compound on the growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, HCT-116 p53-/-)
-
Cell culture medium and supplements
-
96-well clear plates
-
Test compound (MI-1061)
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of MI-1061 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of MI-1061.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
This compound is a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. Its ability to reactivate the p53 tumor suppressor pathway in cancer cells with wild-type p53 makes it a promising candidate for cancer therapy. This technical guide has provided an in-depth overview of its discovery, mechanism of action, chemical synthesis, and key experimental protocols, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation and clinical development of MI-1061 and similar compounds are warranted to fully explore their therapeutic potential.
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
MI-1061 TFA: A Comprehensive Technical Guide to its Binding Affinity for MDM2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the binding affinity of MI-1061 TFA to its target, the Murine Double Minute 2 (MDM2) protein. The document outlines the quantitative binding data, the experimental protocols used for its determination, the underlying signaling pathway, and a typical experimental workflow for the evaluation of such an inhibitor.
Quantitative Binding Affinity Data
MI-1061 is a potent and specific inhibitor of the MDM2-p53 protein-protein interaction.[1][2] Its trifluoroacetate (TFA) salt is commonly used for research purposes. The compound exhibits high binding affinity to MDM2, effectively disrupting its interaction with the p53 tumor suppressor protein.[3] The key quantitative metrics for the binding affinity of MI-1061 to MDM2 are summarized in the table below.
| Parameter | Value | Description |
| Ki (Inhibition Constant) | 0.16 nM | Represents the intrinsic binding affinity of MI-1061 to MDM2. A lower Ki value indicates a stronger binding affinity.[1] |
| IC50 (Half-maximal Inhibitory Concentration) | 4.4 nM | The concentration of MI-1061 required to inhibit the MDM2-p53 interaction by 50% in a competitive binding assay.[1] |
Experimental Protocols for Determining Binding Affinity
The binding affinity of MI-1061 to MDM2 is typically determined using biophysical and biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from its target protein.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of the MDM2-p53 interaction, a recombinant GST-tagged MDM2 protein can be used in conjunction with a Europium cryptate-labeled anti-GST antibody (donor) and a red-fluorescently labeled MI-1061 analog (acceptor). When the labeled MI-1061 binds to MDM2, the donor and acceptor are brought close together, resulting in a FRET signal. Unlabeled this compound competes for binding to MDM2, leading to a decrease in the FRET signal in a dose-dependent manner.
Exemplary Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., phosphate buffer with BSA and a detergent like Tween-20).
-
Prepare solutions of GST-MDM2 protein, anti-GST-Europium cryptate, and MI-1061 Red Ligand at their optimal concentrations in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilutions or vehicle control (for total binding) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the GST-MDM2 protein solution to each well.
-
Add a 10 µL mixture of the anti-GST-Europium cryptate and MI-1061 Red Ligand to all wells.
-
For non-specific binding control, a high concentration of a known MDM2 binder can be used instead of the test compound.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 1 to 2 hours at room temperature, protected from light.
-
Measure the fluorescence signal on an HTRF-compatible plate reader, with excitation at 320-340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The percent inhibition is calculated relative to the high and low controls.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the fluorescent ligand.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., MI-1061) to a ligand (e.g., MDM2) immobilized on a sensor chip in real-time.
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light. This change is proportional to the mass of the bound analyte.
Exemplary Protocol:
-
Sensor Chip Preparation:
-
Immobilize recombinant MDM2 protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference flow cell is typically prepared in parallel with a mock immobilization or an irrelevant protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor and reference flow cells at a constant flow rate.
-
Monitor the association (analyte injection) and dissociation (buffer flow) phases in real-time by recording the SPR signal (response units, RU).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = koff / kon).
-
Signaling Pathway and Experimental Workflow
The MDM2-p53 Signaling Pathway
This compound acts by disrupting the negative regulatory feedback loop between MDM2 and the p53 tumor suppressor. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis and cell cycle arrest.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
By binding to MDM2, MI-1061 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to activate its downstream target genes. Key downstream effectors include p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of an MDM2 inhibitor like this compound typically follows a tiered approach, moving from in vitro biochemical assays to cell-based assays and finally to in vivo animal models.
Caption: A typical preclinical experimental workflow for an MDM2 inhibitor.
This workflow ensures a systematic evaluation of the compound's potency, mechanism of action, pharmacokinetic properties, and in vivo efficacy and safety before it can be considered for clinical development.
References
MI-1061 TFA: A Potent Antagonist of the MDM2-p53 Interaction for p53 Pathway Reactivation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Its function is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as its principal cellular antagonist.[1][2] MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, effectively keeping its levels low in normal, unstressed cells.[1][2] In a significant portion of human cancers where the TP53 gene remains unmutated, the p53 pathway is often inactivated through the overexpression of MDM2. This makes the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for reactivating p53's tumor-suppressive functions. MI-1061 TFA is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[3] This technical guide provides an in-depth overview of the role of this compound in the activation of the p53 pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The p53 protein is a transcription factor that regulates the expression of a wide array of genes involved in cellular homeostasis. Under normal physiological conditions, p53 levels are kept in check by MDM2 through a negative feedback loop. p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53. This binding event has three major consequences for p53:
-
Inhibition of Transcriptional Activity: MDM2 binding physically blocks the transactivation domain of p53, preventing it from interacting with the transcriptional machinery.
-
Nuclear Export: MDM2 promotes the export of p53 from the nucleus to the cytoplasm.
-
Proteasomal Degradation: As an E3 ubiquitin ligase, MDM2 polyubiquitinates p53, marking it for degradation by the proteasome.
In many cancers with wild-type p53, this regulatory axis is disrupted, most commonly by the amplification or overexpression of the MDM2 gene. This leads to excessive degradation of p53, thereby abrogating its tumor-suppressive functions and allowing for uncontrolled cell proliferation.
Another key negative regulator of p53 is MDMX (also known as MDM4), a homolog of MDM2. While MDMX lacks intrinsic E3 ligase activity, it can bind to p53 and inhibit its transcriptional activity. Furthermore, MDMX can form heterodimers with MDM2, enhancing its ability to ubiquitinate p53. Therefore, potent inhibition of the interactions between p53 and both MDM2 and MDMX is a desirable therapeutic goal.
This compound is a spiro-oxindole derivative designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that are essential for its binding to the hydrophobic pocket of MDM2. By competitively binding to this pocket, this compound effectively displaces p53, preventing its degradation and leading to the reactivation of the p53 pathway.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and cell-based potency data.
Table 1: In Vitro Binding Affinity of this compound for MDM2
| Parameter | Value | Assay |
| IC50 | 4.4 nM | Fluorescence Polarization |
| Ki | 0.16 nM | Fluorescence Polarization |
Data sourced from MedchemExpress and other publications.
Table 2: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | p53 Status | IC50 |
| SJSA-1 (Osteosarcoma) | Wild-type | 100 nM |
| HCT-116 p53+/+ (Colon Carcinoma) | Wild-type | 250 nM |
| HCT-116 p53-/- (Colon Carcinoma) | Null | >10,000 nM |
| RS4;11 (Acute Leukemia) | Wild-type | 4.4 - 33.1 nM |
Data compiled from multiple sources. The significantly higher IC50 value in the p53-null cell line demonstrates the p53-dependent mechanism of action of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating MDM2 inhibitors like this compound.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of this compound.
Caption: The role of MDMX in the p53-MDM2 pathway and its indirect targeting by this compound.
References
An In-Depth Technical Guide to the Early In Vitro Profile of MI-1061, a Potent MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro characterization of MI-1061, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI). The Murine Double Minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby suppressing its ability to induce cell cycle arrest and apoptosis. In cancers retaining wild-type p53, inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 function and restore tumor suppression. MI-1061 has been identified as a potent, chemically stable, and orally bioavailable agent that effectively disrupts this interaction.[1][2][3]
Biochemical Profile: Potency and Binding Affinity
MI-1061 was designed to mimic the key interactions of the p53 peptide within the MDM2 binding pocket. Early biochemical assays were crucial in quantifying its potency and affinity for the MDM2 protein.
Quantitative Biochemical Data
The inhibitory activity of MI-1061 was determined using biochemical assays that measure the disruption of the MDM2-p53 complex. The data reveals that MI-1061 is a high-potency inhibitor with low nanomolar activity.
| Parameter | Value | Description | Source(s) |
| Ki | 0.16 nM | Inhibition constant, indicating the binding affinity of MI-1061 to the MDM2 protein. | [1][2] |
| IC50 | 4.4 nM | Half-maximal inhibitory concentration in a biochemical assay, measuring disruption of the MDM2-p53 interaction. |
Experimental Protocol: Fluorescence Polarization (FP) Assay
The binding affinity and inhibitory potency of MI-1061 were primarily determined using a competitive fluorescence polarization (FP)-based binding assay. This method is widely used to study protein-protein interactions in a high-throughput format.
Objective: To quantify the ability of a test compound (MI-1061) to disrupt the interaction between a fluorescently labeled p53-derived peptide and the recombinant MDM2 protein.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (MDM2), its tumbling is restricted, leading to a high polarization signal. An inhibitor that disrupts this interaction will displace the fluorescent peptide, causing a decrease in the polarization signal.
Materials:
-
Recombinant human MDM2 protein (e.g., residues 1-118).
-
Fluorescently labeled p53-derived peptide probe (e.g., FAM-tagged).
-
MI-1061 (test inhibitor).
-
Assay buffer.
-
Microplates (e.g., 384-well, black).
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Preparation: A stock solution of MI-1061 is prepared in DMSO and serially diluted to create a range of test concentrations.
-
Reaction Setup: Recombinant MDM2 protein and the fluorescent p53 peptide probe are added to the wells of the microplate at fixed concentrations, chosen to ensure a stable, high-polarization signal.
-
Inhibitor Addition: The serially diluted MI-1061 is added to the wells. Control wells containing DMSO (vehicle) are included for 0% and 100% inhibition reference points.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization values are measured using a plate reader at appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) wavelengths.
-
Data Analysis: The polarization data is plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a four-parameter logistic model to calculate the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentrations of the protein and probe used in the assay.
Visualization: FP Assay Principle
Caption: Principle of the Fluorescence Polarization (FP) assay for screening MDM2-p53 inhibitors.
Cell-Based Profile: p53 Activation and Anti-Proliferative Activity
To assess whether the biochemical potency of MI-1061 translates into cellular activity, a series of in vitro experiments were conducted in human cancer cell lines. The primary goals were to confirm on-target engagement (p53 activation) and evaluate the anti-proliferative effects in a p53-dependent manner.
Quantitative Cellular Activity Data
MI-1061 demonstrated potent inhibition of cell growth in cancer cell lines harboring wild-type (WT) p53, while showing significantly less activity in cell lines with mutated or deleted p53, confirming its p53-dependent mechanism of action.
| Cell Line | p53 Status | IC50 (nM) | Cancer Type | Source(s) |
| SJSA-1 | WT (MDM2 amp) | 100 | Osteosarcoma | |
| HCT-116 p53+/+ | WT | 250 | Colorectal Carcinoma | |
| RS4;11 | WT | >100-1000 | Acute Leukemia | |
| MV4;11 | WT | >100-1000 | Acute Leukemia | |
| HCT-116 p53-/- | Null | >10,000 | Colorectal Carcinoma |
*Note: One study indicates MI-1061 is >10 times less potent than a newer compound (MD-224) which has IC50s of 4.4–33.1 nM in these lines, suggesting an IC50 for MI-1061 in the hundreds of nM range.
Experimental Protocol: Cell Viability (e.g., WST-8 or MTT Assay)
Objective: To determine the concentration of MI-1061 that inhibits the proliferation of cancer cell lines by 50% (IC50).
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-) are maintained in appropriate culture media and conditions.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of MI-1061 or vehicle control (DMSO) for a specified duration (e.g., 4 days).
-
Viability Assessment: A viability reagent (e.g., WST-8 or MTT) is added to each well. The reagent is converted by metabolically active cells into a colored formazan product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance values are converted to percentage of viability relative to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of viability against the log of the inhibitor concentration.
Visualization: Cell Viability Workflow
Caption: A generalized experimental workflow for determining the IC50 of MI-1061 in cancer cell lines.
Mechanism of Action: On-Target p53 Pathway Activation
The primary mechanism of MI-1061 is the reactivation of the p53 pathway. In vitro studies confirmed that treatment with MI-1061 leads to the stabilization and accumulation of p53 protein and the subsequent upregulation of its downstream target genes, such as CDKN1A (encoding p21) and MDM2 itself (a well-established p53-responsive gene).
Experimental Protocol: Western Blot Analysis
Objective: To detect changes in the protein levels of p53 and its downstream targets (MDM2, p21) in cancer cells following treatment with MI-1061.
Procedure:
-
Cell Treatment: Cancer cells (e.g., SJSA-1 or RS4;11) are treated with varying concentrations of MI-1061 for a defined time period.
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the protein expression level.
Expected Outcome: A dose-dependent increase in the protein levels of p53, MDM2, and p21 in wild-type p53 cells treated with MI-1061.
Visualization: MI-1061 Mechanism of Action
Caption: Mechanism of action of MI-1061 in reactivating the p53 tumor suppressor pathway.
References
MI-1061 TFA: A Deep Dive into its Selectivity for MDM2 over MDM4 (MDMX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical selectivity of MI-1061 TFA, a potent small-molecule inhibitor of the MDM2-p53 interaction. A critical aspect of its therapeutic potential lies in its differential binding affinity for MDM2 compared to its close homolog, MDM4 (also known as MDMX). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
MI-1061 is a highly potent and orally bioavailable inhibitor of the MDM2-p53 interaction, with a reported inhibitory constant (Ki) of 0.16 nM and a half-maximal inhibitory concentration (IC50) of 4.4 nM for MDM2.[1][2][3][4] While specific quantitative binding data for MI-1061 against MDM4 is not extensively reported in publicly available literature, the spirooxindole class of inhibitors, to which MI-1061 belongs, is known for its high selectivity for MDM2 over MDM4.[5] This selectivity is a key attribute, as MDM2 and MDM4 play distinct, non-redundant roles in the negative regulation of the p53 tumor suppressor. Understanding this selectivity is crucial for predicting the cellular response to MI-1061 and for the design of next-generation p53-activating cancer therapeutics.
Quantitative Binding Affinity of MI-1061
| Target Protein | Inhibitor | Ki (nM) | IC50 (nM) | Assay Method |
| MDM2 | MI-1061 | 0.16 | 4.4 | Not explicitly stated, likely TR-FRET or FP |
| MDM4 (MDMX) | MI-1061 | Not Reported | Not Reported |
The p53-MDM2/MDM4 Signaling Pathway and the Role of MI-1061
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The activity of p53 is tightly controlled by its principal negative regulators, MDM2 and MDM4. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. MDM4, while lacking intrinsic E3 ligase activity, can heterodimerize with MDM2 to enhance its activity and also independently inhibit p53's transcriptional activity.
MI-1061's high selectivity for MDM2 disrupts the MDM2-p53 interaction, preventing the degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can then activate the transcription of its target genes, ultimately leading to cell cycle arrest or apoptosis in cancer cells with wild-type p53.
Caption: p53 pathway and MI-1061's mechanism.
Experimental Protocols
The determination of binding affinity and selectivity of small-molecule inhibitors like MI-1061 typically involves biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. In the context of the MDM2-p53 interaction, a recombinant, tagged MDM2 protein and a fluorescently labeled p53-derived peptide can be used.
Principle: When the MDM2-p53 peptide interaction occurs, the donor (e.g., Europium cryptate-labeled anti-tag antibody bound to MDM2) and acceptor (e.g., a fluorescent probe on the p53 peptide) are brought into close proximity, allowing for energy transfer and a detectable FRET signal. A competitive inhibitor like MI-1061 will disrupt this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Recombinant human MDM2 protein (e.g., GST-tagged) is diluted in assay buffer.
-
A biotinylated peptide derived from the p53 N-terminal domain is used as the ligand.
-
Europium (Eu3+)-labeled anti-GST antibody (donor) and streptavidin-conjugated acceptor (e.g., XL665) are prepared.
-
MI-1061 is serially diluted to create a concentration gradient.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the test compound (MI-1061) or vehicle control.
-
Add the MDM2 protein and the p53 peptide.
-
Add the Eu3+-anti-GST antibody and the streptavidin-acceptor conjugate.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible microplate reader, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated.
-
The percent inhibition is determined by comparing the signal in the presence of the inhibitor to the controls.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
-
Caption: Workflow for TR-FRET based analysis.
Fluorescence Polarization (FP) Assay
FP is another homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for studying protein-ligand interactions.
Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger MDM2 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
General Protocol:
-
Reagent Preparation:
-
Recombinant human MDM2 protein is diluted in assay buffer.
-
A fluorescently labeled (e.g., with fluorescein or rhodamine) p53-derived peptide is used as the tracer.
-
MI-1061 is serially diluted.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the test compound (MI-1061) or vehicle.
-
Add the fluorescently labeled p53 peptide.
-
Initiate the binding reaction by adding the MDM2 protein.
-
Incubate the plate to allow the reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a microplate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The change in millipolarization (mP) units is measured.
-
Percent inhibition is calculated, and IC50 values are determined from dose-response curves.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MI-1061 | MDM2-p53 Interaction 抑制剂 | MCE [medchemexpress.cn]
- 5. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroacetic Acid Salt of MI-1061: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-1061 is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this critical negative regulatory relationship, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The trifluoroacetic acid (TFA) salt of MI-1061 is a common formulation used in preclinical research. This technical guide provides a comprehensive overview of the available data on MI-1061 and its TFA salt, including its mechanism of action, biological activity, and representative experimental protocols.
Introduction
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in these cancers.
MI-1061 is a spiro-oxindole-based compound designed to fit into the p53-binding pocket of MDM2 with high affinity, thereby preventing the interaction with p53. This leads to the accumulation of p53, transactivation of its downstream targets, and ultimately, tumor cell death. The trifluoroacetic acid salt of MI-1061 is frequently utilized in research due to its stability and solubility properties. Trifluoroacetic acid is a common counterion used in the purification of synthetic compounds, particularly peptides and small molecules, and can influence the physicochemical properties of the active pharmaceutical ingredient.[1][2]
Physicochemical Properties of MI-1061 Trifluoroacetic Acid Salt
Table 1: Computed Physicochemical Properties of MI-1061 and its Trifluoroacetate Salt
| Property | MI-1061 (Free Base) | MI-1061 TFA Salt | Data Source |
| Molecular Formula | C₃₀H₂₆Cl₂FN₃O₄ | C₃₂H₂₇Cl₂F₄N₃O₆ | PubChem |
| Molecular Weight | 582.45 g/mol | 696.5 g/mol | PubChem |
| XLogP3 | Not Available | Not Available | PubChem |
| Hydrogen Bond Donor Count | 3 | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | 7 | PubChem |
| Rotatable Bond Count | 4 | 5 | PubChem |
| Exact Mass | 581.1233 g/mol | 695.1213 g/mol | PubChem |
| Topological Polar Surface Area | 109 Ų | 145 Ų | PubChem |
Mechanism of Action
MI-1061 functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. The binding of MI-1061 to the p53-binding pocket on MDM2 prevents MDM2 from binding to and ubiquitinating p53 for subsequent proteasomal degradation. This leads to the stabilization and accumulation of p53 protein in the nucleus. Activated p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway activated by MI-1061.
Caption: Signaling pathway of MI-1061.
Quantitative Data
The biological activity of MI-1061 has been characterized through various in vitro assays.
Table 2: In Vitro Binding Affinity and Inhibitory Activity of MI-1061
| Parameter | Value | Assay | Source |
| IC₅₀ (MDM2-p53 Interaction) | 4.4 nM | Biochemical Assay | |
| Kᵢ (MDM2) | 0.16 nM | Biochemical Assay |
Table 3: Cellular Activity of MI-1061 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ | Source |
| SJSA-1 | Osteosarcoma | Wild-Type | 100 nM | |
| HCT-116 | Colon Cancer | Wild-Type | 250 nM | |
| HCT-116 | Colon Cancer | Null | >10,000 nM |
Experimental Protocols
The following are representative protocols for experiments commonly used to characterize MDM2-p53 inhibitors like MI-1061. These are generalized procedures and may require optimization for specific experimental setups.
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to quantify the inhibition of the MDM2-p53 interaction in a biochemical assay format.
Workflow Diagram:
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
The Impact of MI-1061 TFA on Downstream Targets of p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, MI-1061 blocks the negative regulatory effects of MDM2 on the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, allowing it to transcriptionally activate its downstream target genes. The trifluoroacetic acid (TFA) salt of MI-1061 is often utilized to enhance the compound's solubility and stability for research and preclinical development. This technical guide provides an in-depth overview of the effects of MI-1061 TFA on the downstream targets of p53, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: p53 Activation
This compound's primary mechanism of action is the disruption of the protein-protein interaction between MDM2 and p53. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and suppression of its tumor-suppressive functions. MI-1061 occupies the p53-binding pocket of MDM2, thereby preventing MDM2 from binding to and ubiquitinating p53 for proteasomal degradation. This results in the accumulation of p53 in the nucleus, where it can act as a transcription factor.
Methodological & Application
Application Notes and Protocols for Small Molecule Inhibitors in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for two distinct classes of small molecule inhibitors utilized in cancer research: MDM2-p53 interaction inhibitors, specifically MI-1061, and Menin-MLL interaction inhibitors. It is important to note that while the initial request specified "MI-1061 TFA protocol" in the context of a Menin-MLL inhibitor, our findings indicate that MI-1061 is a well-characterized MDM2-p53 interaction inhibitor. To comprehensively address the user's interest, we will provide information on both MI-1061 and a general protocol for a representative Menin-MLL inhibitor. Trifluoroacetic acid (TFA) is a common counterion for synthetic small molecules, used to ensure stability and solubility, and does not alter the biological activity of the compound.
Section 1: MI-1061 - An MDM2-p53 Interaction Inhibitor
MI-1061 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Data Presentation
Table 1: In Vitro Activity of MI-1061
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | 0.16 nM | - | [1][2] |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | |
| IC50 (Cell Growth) | 100 nM | SJSA-1 (osteosarcoma) | |
| IC50 (Cell Growth) | 250 nM | HCT-116 p53+/+ (colon cancer) | |
| IC50 (Cell Growth) | >10,000 nM | HCT-116 p53-/- (colon cancer) | |
| IC50 (Cell Growth) | 4.4–33.1 nM | Various human acute leukemia cell lines (wild-type p53) | |
| IC50 (Cell Growth) | >10 µM | Leukemia cell lines (mutated p53) |
Signaling Pathway
The mechanism of action of MI-1061 involves the disruption of the negative feedback loop between MDM2 and p53. In normal cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, keeping its levels low. MI-1061 binds to MDM2, preventing its interaction with p53. This leads to the accumulation of p53, which can then act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).
Caption: MI-1061 inhibits the MDM2-p53 interaction, leading to p53 accumulation and activation of downstream targets.
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MI-1061 on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, HCT-116 p53-/-)
-
Complete growth medium
-
MI-1061 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of MI-1061 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the MI-1061 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for p53 and MDM2 Accumulation
-
Objective: To assess the effect of MI-1061 on the protein levels of p53 and MDM2.
-
Materials:
-
Cancer cell line (e.g., RS4;11)
-
MI-1061
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of MI-1061 for 6-24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: A typical workflow for Western blot analysis to assess protein expression changes.
Section 2: Menin-MLL Interaction Inhibitors
Inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction is a therapeutic strategy for MLL-rearranged leukemias. Small molecule inhibitors bind to Menin and disrupt its interaction with the MLL fusion protein, leading to the downregulation of target genes like HOXA9 and MEIS1, which are critical for leukemogenesis. This induces differentiation and apoptosis in MLL-rearranged leukemia cells.
Data Presentation
Table 2: In Vitro Activity of Representative Menin-MLL Inhibitors
| Compound | IC50 (Menin-MLL Interaction) | GI50 (MLL-rearranged cells) | Reference |
| VTP50469 | Not specified | Potent and selective | |
| MI-463 | Not specified | 200–500 nM | |
| MI-503 | Not specified | 200–500 nM | |
| MI-1481 | 3.6 nM | Potent |
Signaling Pathway
Menin is a scaffold protein that interacts with the N-terminus of MLL. In MLL-rearranged leukemias, the MLL gene is fused to a partner gene, creating an oncogenic fusion protein. The Menin-MLL fusion protein interaction is crucial for the recruitment of this complex to chromatin and the subsequent upregulation of target genes like HOXA9 and MEIS1. Menin-MLL inhibitors competitively bind to the MLL binding pocket on Menin, displacing the MLL fusion protein. This leads to the transcriptional repression of MLL target genes, resulting in cell differentiation and apoptosis.
Caption: Menin-MLL inhibitors block the interaction between Menin and MLL fusion proteins, downregulating target genes.
Experimental Protocols
1. Cell Proliferation Assay
-
Objective: To evaluate the effect of a Menin-MLL inhibitor on the proliferation of MLL-rearranged and non-MLL-rearranged leukemia cell lines.
-
Procedure: Follow the same protocol as the Cell Viability Assay for MI-1061, using MLL-rearranged cell lines (e.g., MOLM13, MV4;11, RS4;11) and non-MLL-rearranged cell lines as a negative control.
2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To measure the changes in the mRNA expression levels of MLL target genes (HOXA9, MEIS1) following treatment with a Menin-MLL inhibitor.
-
Materials:
-
MLL-rearranged cell line (e.g., MOLM13, MV4;11)
-
Menin-MLL inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
-
-
Procedure:
-
Treat cells with the Menin-MLL inhibitor for 2 to 7 days.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
-
Caption: Workflow for analyzing changes in gene expression using qRT-PCR.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To determine if the Menin-MLL inhibitor induces apoptosis in leukemia cells.
-
Materials:
-
MLL-rearranged cell line
-
Menin-MLL inhibitor
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the inhibitor for a specified time (e.g., 48-72 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
References
Application Notes and Protocols for MI-1061 TFA-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MI-1061 TFA to induce apoptosis in cancer cells. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of experiments.
Introduction
MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to the transcriptional upregulation of p53 target genes, cell cycle arrest, and ultimately, apoptosis. This compound is a valuable tool for studying p53-dependent signaling pathways and for investigating the therapeutic potential of MDM2 inhibition in cancers with wild-type p53.
Mechanism of Action
MI-1061 binds to the p53-binding pocket of MDM2, preventing the E3 ubiquitin ligase activity of MDM2 from targeting p53 for proteasomal degradation. The subsequent accumulation of p53 in the nucleus allows it to function as a transcription factor, activating genes involved in apoptosis, such as PUMA (p53 upregulated modulator of apoptosis).[2] This activation of the intrinsic apoptotic pathway leads to mitochondrial outer membrane permeabilization, caspase activation, and programmed cell death.
Quantitative Data Summary
The optimal concentration of this compound for apoptosis induction is cell-line dependent. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for cell growth inhibition, which can serve as a starting point for determining the optimal concentration for apoptosis assays.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Notes |
| MI-1061 | SJSA-1 | Osteosarcoma (p53 wild-type) | 100 | Potently activates p53 and induces apoptosis.[1] |
| MI-1061 | HCT-116 p53+/+ | Colorectal Carcinoma (p53 wild-type) | 250 | [1] |
| MI-1061 | HCT-116 p53-/- | Colorectal Carcinoma (p53 null) | >10000 | Demonstrates p53-dependent activity.[1] |
| MI-1061 | RS4;11 | Acute Lymphoblastic Leukemia (p53 wild-type) | - | A related, more potent MDM2 inhibitor, MD-224, is >10-100 times more potent than MI-1061 in this cell line. |
Note: The effective concentration for inducing apoptosis may be higher than the IC50 for cell growth inhibition and should be determined empirically for each cell line and experimental condition. A typical starting range for apoptosis induction experiments would be 100 nM to 1 µM.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1-10 mM.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, cleaved PARP, cleaved Caspase-3, PUMA, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
Application Notes and Protocols for Western Blot Analysis of p53 and MDM2 Following MI-1061 TFA Treatment
Introduction
MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4][5] MI-1061 binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This inhibition stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells. A common method to verify the cellular activity of MI-1061 is to perform a western blot to detect the levels of p53 and its transcriptional target, MDM2. Following treatment with an effective MDM2 inhibitor like MI-1061, an increase in the protein levels of both p53 and MDM2 is expected.
These application notes provide a detailed protocol for performing a western blot to analyze the expression of p53 and MDM2 in cancer cell lines treated with MI-1061 TFA.
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative results from a western blot analysis of cells treated with this compound. The data is based on observations from multiple studies.
| Treatment Group | Target Protein | Expected Change in Protein Level | Notes |
| Vehicle Control (e.g., DMSO) | p53 | Basal Level | Establishes the baseline expression of p53 in the untreated cells. |
| MDM2 | Basal Level | Establishes the baseline expression of MDM2 in the untreated cells. | |
| This compound (various concentrations) | p53 | Dose-dependent increase | Accumulation of p53 is a direct result of inhibiting MDM2-mediated degradation. |
| MDM2 | Dose-dependent increase | As p53 accumulates, it transcriptionally upregulates the MDM2 gene, leading to an increase in MDM2 protein levels, which is indicative of a functional p53 pathway. | |
| This compound (time-course) | p53 | Time-dependent increase | Protein levels are expected to increase with longer incubation times (e.g., 2, 6, 12, 24 hours). |
| MDM2 | Time-dependent increase | MDM2 levels should also increase over time, following the accumulation of p53. |
Signaling Pathway
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Preparation of MI-1061 TFA Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, MI-1061 prevents the ubiquitination and subsequent degradation of the p53 tumor suppressor protein. This leads to the accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[3] The trifluoroacetic acid (TFA) salt of MI-1061 is often supplied as a lyophilized powder that requires careful reconstitution to ensure accurate concentration and stability for use in in vitro and in vivo experiments.
This document provides a detailed protocol for the preparation, storage, and handling of MI-1061 TFA stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Mechanism of Action: The p53-MDM2 Pathway
MI-1061 functions by inhibiting the E3 ubiquitin ligase MDM2. In many cancer cells, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. MI-1061 binds to the p53-binding pocket of MDM2, preventing it from targeting p53. This restores p53 function, inducing the expression of downstream targets like p21, which leads to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for MI-1061 TFA Administration in Mouse Xenograft Models of Meningioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 TFA is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3][4] This mechanism makes MI-1061 a promising therapeutic candidate for various cancers, including meningiomas, where the p53 pathway is often dysregulated. These application notes provide detailed protocols for the administration and dosing of this compound in preclinical mouse xenograft models of meningioma.
Mechanism of Action: The MDM2-p53 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor cell survival. MI-1061 binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the accumulation of p53, which can then transactivate its target genes, resulting in cell cycle arrest and apoptosis.[5]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the dosing and administration details for this compound and other relevant MDM2 inhibitors in mouse xenograft models.
| Compound | Dose | Administration Route | Dosing Schedule | Xenograft Model | Reference |
| MI-1061 | 100 mg/kg | Oral (p.o.) | Daily | RS4;11 (Leukemia) | |
| MI-1061 | 100 mg/kg | Oral (p.o.) | Daily for 14 days | SJSA-1 (Osteosarcoma) | |
| BI-907828 | 50 mg/kg | Oral (p.o.) | Single dose | Orthotopic Glioblastoma | |
| SP-141 | 40 mg/kg/day | Intraperitoneal (i.p.) | 5 days/week for 4 weeks | Intracranial Glioblastoma |
| Parameter | Value | Details | Reference |
| MI-1061 Ki | 0.16 nM | Potency of MDM2 inhibition | |
| MI-1061 IC50 | 4.4 nM | Potency of MDM2 inhibition | |
| MI-1061 Cell Line IC50 (SJSA-1) | 100 nM | In vitro cell growth inhibition | |
| MI-1061 Cell Line IC50 (HCT-116 p53+/+) | 250 nM | In vitro cell growth inhibition |
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution of PEG400, ethanol, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube. A common vehicle for oral gavage of hydrophobic compounds is 0.5% methylcellulose. The final volume for oral gavage in mice is typically 100-200 µL.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and create a fine, uniform suspension.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Prepare the formulation fresh daily before administration to ensure stability and consistent dosing.
Subcutaneous Meningioma Xenograft Model Protocol
Materials:
-
Meningioma cell line (e.g., IOMM-Lee, CH157-MN)
-
4-6 week old immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Sterile PBS or serum-free media
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (26-27 gauge)
-
Calipers
Protocol:
-
Culture meningioma cells to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS or serum-free media.
-
Perform a cell count and determine cell viability (should be >95%).
-
Resuspend the cells in sterile PBS or serum-free media at a concentration of 1 x 107 cells/mL. If using Matrigel, resuspend the cells in a 1:1 mixture of media and Matrigel.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, daily) or vehicle to the respective groups via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Orthotopic Meningioma Xenograft Model Protocol
Materials:
-
Same as for the subcutaneous model, plus:
-
Stereotactic frame
-
Anesthetic (e.g., ketamine/xylazine)
-
Small animal drill or burr
-
Hamilton syringe
Protocol:
-
Prepare the meningioma cell suspension as described for the subcutaneous model, typically at a higher concentration (e.g., 1 x 105 - 1 x 106 cells in 2-5 µL).
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using predetermined stereotactic coordinates for the desired brain location (e.g., skull base), create a small burr hole in the skull.
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Allow the mice to recover and monitor for tumor growth using non-invasive imaging (e.g., bioluminescence if using luciferase-expressing cells) or by observing for neurological symptoms.
-
Once tumor engraftment is confirmed, begin treatment with this compound as described for the subcutaneous model.
-
Monitor the survival and neurological status of the mice.
-
At the endpoint of the study, euthanize the mice and collect the brains for histological analysis.
Experimental Workflow Visualization
Figure 2: General workflow for mouse xenograft studies.
Conclusion
This compound presents a promising therapeutic strategy for meningiomas with wild-type p53 by reactivating the p53 tumor suppressor pathway. The provided protocols for administration and dosing in both subcutaneous and orthotopic mouse xenograft models offer a foundation for preclinical evaluation of its efficacy. Careful consideration of the appropriate xenograft model and rigorous monitoring are essential for obtaining reliable and translatable results. Further studies are warranted to optimize dosing schedules and explore combination therapies to enhance the anti-tumor activity of this compound in meningioma.
References
- 1. MDM2 Inhibition in the Treatment of Glioblastoma: From Concept to Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-907828, a novel potent MDM2 inhibitor, inhibits glioblastoma brain tumor stem cells in vitro and prolongs survival in orthotopic xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Frontiers | MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy [frontiersin.org]
- 5. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MI-1061 TFA in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction, with a reported IC50 of 4.4 nM and a Ki of 0.16 nM.[1] By disrupting the binding of MDM2 to p53, MI-1061 prevents the ubiquitin-mediated degradation of p53, leading to the accumulation of p53 protein, activation of the p53 signaling pathway, and subsequent cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][2] While MDM2 inhibitors have shown promise as single agents, combination therapy has emerged as a critical strategy to enhance therapeutic efficacy, overcome potential resistance mechanisms, and broaden the clinical applicability of this class of drugs.[3][4]
These application notes provide a comprehensive overview of the rationale and methodologies for investigating MI-1061 TFA in combination with other chemotherapy agents. The protocols outlined below are based on established methods for evaluating drug synergy and are intended to serve as a starting point for preclinical investigations.
Mechanism of Action: this compound
This compound functions by reactivating the tumor suppressor activity of p53. In many cancers, p53 function is abrogated through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. MI-1061 occupies the p53-binding pocket on MDM2, thereby liberating p53 from negative regulation. This leads to the transcriptional activation of p53 target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA and BAX, which are pro-apoptotic proteins.
Rationale for Combination Therapy
Combining this compound with other chemotherapeutic agents is based on the principle of synergistic or additive antitumor effects. The rationale for specific combinations includes:
-
Complementary Mechanisms: Combining a p53-activating agent like MI-1061 with drugs that induce DNA damage (e.g., platinum agents, topoisomerase inhibitors) can create a powerful two-pronged attack. DNA damage stabilizes p53, and MI-1061 further enhances its accumulation and activity, leading to a more robust apoptotic response.
-
Overcoming Resistance: Some cancer cells may be resistant to conventional chemotherapy due to defects in apoptotic pathways downstream of p53. By directly activating p53, MI-1061 may sensitize these cells to the cytotoxic effects of other agents.
-
Targeting Different Cell Cycle Phases: MI-1061-induced cell cycle arrest, primarily at the G1/S and G2/M checkpoints, can synchronize the cancer cell population, potentially increasing their sensitivity to cell cycle phase-specific chemotherapies.
-
Modulating the Tumor Microenvironment: Emerging evidence suggests that MDM2 inhibitors can modulate the tumor microenvironment by promoting anti-tumor immunity. Combining MI-1061 with immunotherapies, such as checkpoint inhibitors, could therefore lead to enhanced tumor control.
Preclinical Data Summary for MDM2 Inhibitors in Combination
While specific combination data for this compound is limited in the public domain, studies with other potent MDM2 inhibitors provide a strong basis for its investigation in combination regimens. The following table summarizes representative preclinical and clinical findings.
| MDM2 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| Milademetan | Azacitidine | Acute Myeloid Leukemia (AML) | The combination was evaluated in a Phase 1 study, with some patients achieving complete remission with incomplete blood count recovery. | |
| Idasanutlin | Axitinib | Breast Cancer | Combination treatment in vitro resulted in a significant decrease in cell viability and migration, and an increase in apoptosis compared to monotherapies. | |
| APG-115 | Anti-PD-1 | Solid Tumors (syngeneic models) | The combination resulted in enhanced antitumor activity in mouse models, irrespective of the tumor's p53 status, by promoting antitumor immunity. | |
| Nutlin-3a | Triptolide | Acute Myeloid Leukemia (AML) | The combination synergistically suppressed cell proliferation and induced apoptosis in p53 wild-type AML cells in vitro and delayed tumor growth in vivo. | |
| RG7112 | Trabectedin | Liposarcoma | RG7112 significantly enhanced the response of MDM2-amplified liposarcoma cells to Trabectedin. |
Experimental Protocols
The following are generalized protocols for assessing the in vitro and in vivo efficacy of this compound in combination with other chemotherapy agents. These protocols should be optimized for the specific cell lines and animal models being used.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and a selected chemotherapy agent results in synergistic, additive, or antagonistic effects on cancer cell viability.
Workflow Diagram:
Methodology:
-
Cell Culture: Culture cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116 p53+/+) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a matrix of concentrations of this compound and the other agent, both alone and in combination, at a constant ratio.
-
Incubation: Incubate the treated plates for a period that allows for drug effect (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Combination Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a xenograft mouse model.
Workflow Diagram:
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 SJSA-1 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Treatment Administration: Administer the drugs at predetermined doses and schedules. The route of administration (e.g., oral gavage for MI-1061, intraperitoneal injection for the other agent) should be based on the pharmacokinetic properties of the compounds.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration of treatment.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for biomarker analysis (e.g., Western blotting for p53, p21, and cleaved caspase-3) to confirm the mechanism of action in vivo.
Conclusion
This compound, as a potent MDM2 inhibitor, holds significant promise for use in combination with a variety of chemotherapy agents. The synergistic potential of such combinations is supported by a strong mechanistic rationale and preclinical evidence from other drugs in its class. The protocols provided herein offer a framework for the systematic evaluation of this compound in combination therapies, which will be crucial for its further development as a novel cancer therapeutic. Careful consideration of dosing schedules, potential toxicities, and appropriate biomarker analysis will be essential for the successful translation of these preclinical findings into the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-1061 TFA in Cancer Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 TFA is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells harboring wild-type p53, the tumor suppressor protein p53 is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound functions by disrupting this interaction, leading to the stabilization and activation of p53.[1][2] The subsequent activation of the p53 pathway triggers a cascade of downstream events, including cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.[1][3]
These application notes provide a comprehensive overview of the use of this compound for inducing cell cycle arrest in cancer cells, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition of the MDM2-p53 interaction leads to:
-
p53 Stabilization and Accumulation: Shielded from MDM2-mediated degradation, p53 protein levels increase within the cell.
-
Activation of p53 Target Genes: Accumulated p53 acts as a transcription factor, upregulating the expression of its target genes. A key target is the cyclin-dependent kinase inhibitor p21.
-
Cell Cycle Arrest: The induction of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, primarily at the G1 and G2/M phases.
-
Induction of Apoptosis: In addition to cell cycle arrest, prolonged p53 activation can initiate the intrinsic apoptotic pathway, leading to programmed cell death. A marker for this is the cleavage of PARP.
Quantitative Data
The efficacy of MI-1061 has been evaluated in various cancer cell lines with wild-type p53. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.
| Cell Line | Cancer Type | p53 Status | MI-1061 IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 100 | |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-type | 250 | |
| RS4;11 | Acute Leukemia | Wild-type | <10 (MD-224, a PROTAC using MI-1061, is >10x more potent) | |
| MV4;11 | Acute Leukemia | Wild-type | <33.1 (MD-224, a PROTAC using MI-1061, is >10x more potent) | |
| HCT-116 p53-/- | Colorectal Carcinoma | Knockout | >10000 |
Note: The potency of MI-1061 is significantly lower in cancer cell lines with mutated or deleted p53, highlighting its p53-dependent mechanism of action.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the p53 pathway and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like GAPDH to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound in inducing cell cycle arrest.
Caption: Workflow for evaluating the effects of this compound on cancer cells.
Caption: Simplified p53 signaling pathway activated by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of MI-1061 TFA in Solid Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-1061 TFA is a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53. These application notes provide a summary of the preclinical efficacy of this compound in solid tumor models and detailed protocols for its evaluation.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its negative regulator, MDM2. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. This compound has been identified as a potent and chemically stable inhibitor of this interaction, demonstrating significant anti-tumor activity in preclinical models of solid tumors.
Mechanism of Action: this compound Signaling Pathway
This compound functions by binding to MDM2, thereby preventing it from binding to and ubiquitinating p53 for proteasomal degradation. This leads to the accumulation of p53, which can then transactivate its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately resulting in apoptosis and tumor regression.
Troubleshooting & Optimization
Technical Support Center: MI-1061 TFA Solubility
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the MDM2 inhibitor, MI-1061 TFA, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What is the recommended starting procedure?
A1: It is common for TFA salts of small molecule inhibitors to exhibit poor solubility directly in aqueous buffers. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of many small molecule inhibitors due to its strong solubilizing capacity. From this stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid off-target effects.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What are the likely causes?
A2: This phenomenon, often called "solvent shock," can occur for several reasons:
-
Poor Aqueous Solubility: The fundamental issue is likely the low intrinsic solubility of MI-1061 in aqueous media.
-
High Final Concentration: Your target concentration in the aqueous buffer may exceed the solubility limit of the compound.
-
Buffer Composition: Components in your buffer, such as salts and proteins, can interact with this compound and reduce its solubility.[1]
-
pH of the Medium: The pH of your aqueous buffer can significantly influence the solubility of a compound, especially a salt.[2][3]
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance solubility:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility. A systematic approach is to test a range of pH values to find the optimal condition.
-
Use of Co-solvents: In addition to the organic solvent from your stock solution, you can sometimes include a small percentage of another miscible solvent in your final aqueous medium.
-
Solubilizing Excipients: For particularly challenging compounds, the use of excipients like cyclodextrins can help to increase the apparent solubility.
Q4: Can the trifluoroacetate (TFA) counter-ion itself be contributing to the solubility issues?
A4: While TFA is a common counter-ion used in peptide and small molecule synthesis, TFA salts can sometimes present solubility challenges. In some cases, exchanging the TFA counter-ion for a different one, such as hydrochloride (HCl), may alter the solubility characteristics of the compound. However, this is a complex process that requires chemical modification.
Troubleshooting Guide for this compound Solubility
If you are encountering precipitation or incomplete dissolution of this compound, follow this step-by-step troubleshooting workflow:
Caption: A workflow for troubleshooting this compound solubility issues.
Quantitative Solubility Data
Specific, publicly available quantitative solubility data for this compound in various aqueous buffers is limited. Researchers are encouraged to determine the empirical solubility in their specific experimental system using the protocols outlined below.
| Buffer System | pH | Expected Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | Likely low | Direct dissolution is not recommended. Start with a DMSO stock. |
| Tris Buffer | 7.0 - 8.0 | Variable | pH adjustment within this range may impact solubility. |
| Citrate Buffer | 4.0 - 6.0 | Potentially higher | Acidic pH may improve the solubility of some TFA salts. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To estimate the maximum soluble concentration of this compound in a specific aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your target aqueous buffer (e.g., PBS)
-
96-well plate (clear bottom)
-
Plate reader or microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in your aqueous buffer in a 96-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (aqueous buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, read the absorbance of the plate at a wavelength around 600-700 nm or examine the wells under a microscope. An increase in absorbance or the presence of visible particles indicates precipitation.
-
The highest concentration that remains clear is your estimated kinetic solubility.
MDM2-p53 Signaling Pathway
MI-1061 is an inhibitor of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the p53 tumor suppressor protein is inactivated by the oncoprotein MDM2. MDM2 binds to p53, promoting its degradation and preventing it from activating downstream target genes involved in cell cycle arrest and apoptosis. By blocking the MDM2-p53 interaction, MI-1061 stabilizes p53, leading to the activation of its tumor-suppressive functions.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of MI-1061.
References
- 1. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MI-1061 TFA in Cancer Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MI-1061 TFA, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in cancer cell studies. This resource addresses potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, and chemically stable inhibitor of the MDM2-p53 protein-protein interaction, with an IC50 of 4.4 nM and a Ki of 0.16 nM.[1][2] By binding to MDM2, it blocks the degradation of the tumor suppressor protein p53. This leads to the accumulation and activation of p53 in cancer cells that harbor wild-type p53, subsequently inducing cell cycle arrest and apoptosis.[3]
Q2: What is the expected cellular response to this compound treatment?
A2: In cancer cells with wild-type p53, treatment with this compound is expected to cause an accumulation of both MDM2 and p53 proteins.[3] This activation of the p53 pathway should result in the upregulation of p53 target genes, such as p21 and PUMA, leading to cell growth inhibition and induction of apoptosis.[3]
Q3: Why might my cancer cell line be unresponsive to this compound?
A3: The most common reason for a lack of response to this compound is the p53 status of the cell line. The inhibitor's efficacy is dependent on the presence of wild-type p53. Cell lines with mutated or deleted p53 will be significantly less sensitive to this compound. For instance, the IC50 in the p53 knockout cell line HCT-116 p53-/- is greater than 10,000 nM, compared to 250 nM in the p53 wild-type HCT-116 p53+/+ cell line.
Q4: Are there known off-target effects of this compound?
Troubleshooting Guide
This guide provides assistance for researchers who encounter unexpected or inconsistent results during their experiments with this compound.
Problem 1: No or weak induction of apoptosis in a presumed p53 wild-type cell line.
| Potential Cause | Troubleshooting Steps |
| Incorrect p53 Status | 1. Confirm the p53 status of your cell line via sequencing. 2. Use a positive control cell line known to have wild-type p53 (e.g., SJSA-1, HCT-116 p53+/+). |
| Suboptimal Drug Concentration or Treatment Duration | 1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing p53 activation and apoptosis. |
| Drug Instability | 1. Prepare fresh stock solutions of this compound. 2. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light and moisture. |
Problem 2: Observed cellular effects appear to be independent of p53 status.
| Potential Cause | Troubleshooting Steps |
| Potential Off-Target Effects | 1. Investigate potential MDM2-independent pathways. Based on studies with similar compounds, assess the expression and activity of SIRT1 and Ku70 via Western blot or functional assays. 2. Consider performing a rescue experiment by overexpressing potential off-targets to see if the phenotype is reversed. |
| Effects of the TFA Salt | 1. As a control, treat cells with trifluoroacetic acid (TFA) at a concentration equivalent to that in the this compound treatment to rule out non-specific effects of the salt. |
Data Presentation
On-Target Activity of MI-1061 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 100 | |
| HCT-116 p53+/+ | Colon Carcinoma | 250 | |
| RS4;11 | Acute Lymphoblastic Leukemia | >1000 (MD-224, a PROTAC using MI-1061, is >10x more potent) | |
| MV4;11 | Acute Myeloid Leukemia | >1000 (MD-224, a PROTAC using MI-1061, is >10x more potent) |
Selectivity of MI-1061 Based on p53 Status
| Cell Line | p53 Status | IC50 (nM) | Reference |
| HCT-116 p53+/+ | Wild-Type | 250 | |
| HCT-116 p53-/- | Knockout | >10,000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 Pathway Activation
-
Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 6-24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound for 48-72 hours.
-
Assay: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Potential p53-independent effects of spiro-oxindole MDM2 inhibitors.
References
- 1. Reactivation of p53 by Novel MDM2 Inhibitors: Implications for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
MI-1061 TFA Western Blot Technical Support Center
Welcome to the technical support center for troubleshooting Western blot results involving the MDM2 inhibitor, MI-1061, and the use of Trifluoroacetic Acid (TFA). This guide provides detailed troubleshooting advice in a question-and-answer format, experimental protocols, and visual aids to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Western blotting experiments with MI-1061 and TFA.
Q1: Why are there no bands or very weak signals for p53, MDM2, and p21 after treating cells with MI-1061?
A1: This is a common issue that can stem from several factors, from initial sample preparation to the final detection steps.
-
Ineffective MI-1061 Treatment:
-
Solution: Ensure that MI-1061 was used at an effective concentration and for a sufficient duration to induce p53 pathway activation. MI-1061 typically shows activity in the nanomolar to low micromolar range in sensitive cell lines.[1] A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
-
Improper Sample Preparation with TFA:
-
Problem: Trifluoroacetic acid (TFA) is a strong acid that can be used for protein extraction and to disaggregate certain proteins, such as proteolipids, prior to SDS-PAGE.[2][3] However, residual TFA in the sample can lower the pH of the loading buffer, hindering proper protein migration and detection. The sample buffer for SDS-PAGE should be around pH 6.8.[4]
-
Solution: If TFA was used in your sample preparation, ensure it is completely removed by vacuum centrifugation before adding the SDS-PAGE sample buffer. Alternatively, neutralize the sample by adding a buffering agent like Tris base.
-
-
Low Protein Concentration:
-
Solution: Quantify the protein concentration of your lysates before loading. Aim to load between 20-40 µg of total protein per lane for detecting most cellular proteins.[5]
-
-
Inefficient Protein Transfer:
-
Solution: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer across the entire molecular weight range. If the transfer is inefficient, optimize the transfer time and voltage. For larger proteins like MDM2, a wet transfer is often more efficient than a semi-dry transfer.
-
-
Suboptimal Antibody Concentrations:
-
Solution: The concentrations of both primary and secondary antibodies are critical. Titrate your antibodies to find the optimal dilution. Too little antibody will result in a weak signal, while too much can lead to high background.
-
-
Inactive Antibodies or Reagents:
-
Solution: Ensure that your primary and secondary antibodies are stored correctly and have not expired. Prepare fresh ECL substrate immediately before use, as it has a limited working life.
-
Q2: I'm seeing high background on my Western blot, obscuring the bands of interest. What could be the cause?
A2: High background can be frustrating, but it is often resolvable by optimizing your protocol.
-
Inadequate Blocking:
-
Solution: Ensure the membrane is fully submerged and agitated in blocking buffer for at least one hour at room temperature. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-specific antibodies, BSA is generally preferred.
-
-
Antibody Concentration Too High:
-
Solution: Reduce the concentration of your primary and/or secondary antibodies. High antibody concentrations are a frequent cause of high background.
-
-
Insufficient Washing:
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST) to help remove non-specifically bound antibodies.
-
-
Contaminated Buffers:
-
Solution: Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckles and high background on the membrane.
-
-
Membrane Drying Out:
-
Solution: Never let the membrane dry out at any stage of the blocking or antibody incubation process.
-
Q3: My Western blot shows non-specific bands in addition to the expected bands for p53, MDM2, and p21. How can I improve the specificity?
A3: Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation.
-
Antibody Cross-Reactivity:
-
Solution: Ensure you are using a primary antibody that has been validated for Western blotting in your species of interest. Consider trying a different antibody from another supplier. Running a negative control, such as a cell line known not to express the target protein, can help confirm antibody specificity.
-
-
Sample Overloading:
-
Solution: Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of protein loaded per lane.
-
-
Protein Degradation:
-
Solution: Always prepare lysates on ice and add protease inhibitors to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.
-
-
Secondary Antibody Issues:
-
Solution: Ensure your secondary antibody is specific for the species of your primary antibody (e.g., anti-mouse secondary for a mouse primary). Also, consider cross-adsorbed secondary antibodies to minimize cross-reactivity with other species' IgGs.
-
Q4: The protein bands on my gel appear distorted or are "smiling." What is causing this?
A4: Distorted bands are typically an issue with the electrophoresis step.
-
Uneven Gel Polymerization:
-
Solution: Ensure your acrylamide gel is properly mixed and allowed to polymerize evenly. Any inconsistencies in the gel matrix can affect protein migration.
-
-
Excessive Voltage/Heat:
-
Solution: Running the gel at too high a voltage can generate excess heat, causing the gel to "smile." Run the gel at a lower, constant voltage in a cold room or with a cooling pack.
-
-
Sample Buffer Issues:
-
Problem: If TFA was used and not properly removed or neutralized, the acidic nature of the sample can interfere with the stacking gel's function, leading to poor band resolution.
-
Solution: Ensure your samples are at the correct pH before loading. The bromophenol blue dye in the loading buffer can act as a rough pH indicator; it should be blue, not yellow.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of MI-1061 in various cancer cell lines. This data can be useful for selecting an appropriate cell line and determining a starting concentration for your experiments.
| Cell Line | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Wild-Type | 100 | |
| HCT-116 p53+/+ | Wild-Type | 250 | |
| HCT-116 p53-/- | Knockout | >10,000 |
Experimental Protocols
Detailed Western Blot Protocol for Detecting p53, MDM2, and p21
This protocol provides a standard workflow for performing a Western blot to analyze the effects of MI-1061 treatment on the p53 signaling pathway.
-
Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with the desired concentration of MI-1061 or vehicle control (e.g., DMSO) for the appropriate duration.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel. The acrylamide percentage should be chosen based on the molecular weight of the target proteins (e.g., a 4-12% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-MDM2, anti-p21, or anti-ß-actin as a loading control) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Mandatory Visualizations
MI-1061 Signaling Pathway
References
- 1. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dispersal of proteolipid macroaggregates with trifluoroacetic acid and analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
MI-1061 TFA toxicity and side effects in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MI-1061 TFA in animal models. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate the smooth execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetate salt form of MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4] Its mechanism of action involves binding to the p53-binding pocket of MDM2, preventing MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]
Q2: What is the general toxicity profile of MI-1061 in animal models?
A2: In preclinical studies using xenograft mouse models (SJSA-1 and RS4;11), MI-1061 has been shown to be well-tolerated. At therapeutically effective oral doses, such as 100 mg/kg daily, mice reportedly did not exhibit significant weight loss or other overt signs of toxicity during the treatment period. One study referred to this dose as a "near maximum tolerated dose".
Q3: What is known about the toxicity of the trifluoroacetate (TFA) salt form?
A3: Trifluoroacetate (TFA) itself has been studied for its mammalian toxicity. It exhibits very low potential for acute toxicity. In repeated oral dose studies in rats, the primary target organ identified was the liver, with mild liver hypertrophy being the main effect. TFA is considered a weak peroxisome proliferator in rats. Notably, TFA did not show adverse effects in an extended one-generation study or in a developmental toxicity study in rats, and it is not genotoxic.
Q4: Has a Lethal Dose 50 (LD50) been established for this compound?
A4: Based on publicly available literature, a specific LD50 value for this compound has not been reported. The available safety information is primarily derived from efficacy studies where the compound was administered at doses up to 100 mg/kg without causing significant adverse effects.
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: this compound may have limited solubility in certain aqueous vehicles.
-
Troubleshooting Steps:
-
Use a recommended formulation protocol. A common method involves first dissolving this compound in a small amount of an organic solvent like DMSO to create a stock solution.
-
This stock solution can then be further diluted into a suitable aqueous vehicle for in vivo administration. A recommended vehicle is a solution of 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline. Corn oil can also be used as a vehicle.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the initial solvent.
-
Storage: Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability. Avoid repeated freeze-thaw cycles.
-
Issue 2: Lack of anti-tumor efficacy in a xenograft model.
-
Possible Causes:
-
The tumor model may have a mutated or deleted p53 gene.
-
Suboptimal dosing or administration route.
-
Poor bioavailability of the administered compound.
-
-
Troubleshooting Steps:
-
Verify p53 Status: Confirm that the cancer cell line used for the xenograft model expresses wild-type p53. MI-1061's efficacy is dependent on functional p53.
-
Review Dosing Regimen: Efficacious oral dosing in mice has been reported at 100 mg/kg daily. Ensure the dose and frequency of administration are appropriate for the model being used.
-
Check Formulation: Ensure the compound is fully dissolved and the formulation is stable. Precipitation will lead to inaccurate dosing.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform a pilot PK study to measure plasma concentrations of MI-1061 after administration. A PD study could involve collecting tumor tissue post-treatment to analyze the levels of p53 and its downstream targets (e.g., p21, MDM2) to confirm target engagement.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Model | Reference |
| In Vitro Potency | |||
| IC50 (MDM2-p53 Interaction) | 4.4 nM | Biochemical Assay | |
| Ki (MDM2 Binding) | 0.16 nM | Biochemical Assay | |
| IC50 (Cell Growth Inhibition) | 100 nM | SJSA-1 (p53+/+) | |
| IC50 (Cell Growth Inhibition) | 250 nM | HCT-116 (p53+/+) | |
| IC50 (Cell Growth Inhibition) | >10,000 nM | HCT-116 (p53-/-) | |
| In Vivo Efficacy | |||
| Effective Oral Dose | 100 mg/kg, daily | SJSA-1 Xenograft (mice) | |
| Reported Side Effects | |||
| At 100 mg/kg (p.o., daily) | No significant weight loss or signs of toxicity | RS4;11 & SJSA-1 Xenografts (mice) |
Experimental Protocols
Protocol: Formulation of this compound for Oral Gavage in Mice
This protocol is based on information provided by commercial suppliers and is intended as a guideline. Researchers should optimize the formulation based on their specific experimental needs.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO. For example, a 30 mg/mL stock solution.
-
Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Preparation of Dosing Solution (using SBE-β-CD):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
On the day of dosing, calculate the required volume of the this compound stock solution.
-
For a final dosing solution with 10% DMSO, add 100 µL of the 30 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline to yield a 3 mg/mL dosing solution.
-
Mix thoroughly by vortexing. The resulting solution should be clear.
-
-
Administration:
-
Administer the final solution to mice via oral gavage. The volume administered will depend on the weight of the mouse and the target dose (e.g., for a 100 mg/kg dose in a 20g mouse, 66.7 µL of a 30 mg/mL solution would be needed).
-
Visualizations
Caption: Mechanism of action of this compound in disrupting the MDM2-p53 interaction.
Caption: A typical workflow for evaluating this compound in a preclinical xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MI-1061 TFA Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the dosage of MI-1061 TFA for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is MI-1061 and what is its mechanism of action?
MI-1061 is a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. [1][2]Its mechanism of action involves binding to the MDM2 protein, which prevents MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. [1][3][4] Q2: What is the significance of the TFA salt formulation?
MI-1061 is provided as a trifluoroacetic acid (TFA) salt. TFA is often used in the purification of synthetic peptides and small molecules and can remain as a counterion in the final product. While often not biologically active at low concentrations, it is crucial to be aware that TFA can potentially influence experimental outcomes. It is recommended to perform initial dose-ranging studies to account for any potential effects of the TFA salt.
Q3: What is a recommended starting dosage for this compound in mice?
Q4: How should I formulate this compound for oral administration?
For the freebase MI-1061, a formulation of 30% PEG 400 in water has been used for oral gavage in mice. When working with the TFA salt, it is essential to ensure complete solubilization. A similar vehicle can be tested, and if solubility issues arise, the use of co-solvents such as DMSO or suspending agents like carboxymethylcellulose may be considered. Always ensure the final vehicle concentration is safe for the animal model.
Q5: What are the expected outcomes of successful this compound treatment in a relevant cancer model?
In a responsive in vivo model (e.g., a xenograft with wild-type p53), successful treatment with an optimized dose of this compound should lead to:
-
Inhibition of tumor growth or tumor regression.
-
Increased levels of p53 and its downstream targets (e.g., p21) in tumor tissue.
-
Induction of apoptosis in tumor cells.
Q6: Are there any known resistance mechanisms to MDM2 inhibitors like MI-1061?
Resistance to MDM2 inhibitors can arise from mutations in the TP53 gene, rendering the p53 protein non-functional. Therefore, MI-1061 is expected to be most effective in tumors with wild-type p53.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in tumor response between animals | Inconsistent formulation or administration. | - Ensure this compound is fully dissolved or homogeneously suspended before each administration. - Use a consistent oral gavage technique to minimize dosing errors. |
| Individual differences in drug metabolism. | - Increase the number of animals per group to improve statistical power. | |
| Observed toxicity (e.g., weight loss, lethargy) | The dose of this compound is too high. | - Perform a dose de-escalation study to determine the maximum tolerated dose (MTD). - Consider an intermittent dosing schedule (e.g., every other day) to reduce cumulative toxicity. |
| The TFA counter-ion may be contributing to toxicity. | - If possible, compare the toxicity of the TFA salt to the freebase or a different salt form (e.g., HCl). | |
| Lack of anti-tumor efficacy | The dose of this compound is too low. | - Conduct a dose-escalation study to determine if higher, well-tolerated doses are more effective. |
| Poor oral bioavailability. | - Verify the formulation and consider optimizing the vehicle to improve solubility and absorption. | |
| The tumor model is not sensitive to MDM2 inhibition. | - Confirm that the tumor cells have wild-type p53. - Assess p53 activation in the tumor tissue post-treatment to confirm target engagement. |
Data Presentation
Table 1: In Vitro Activity of MI-1061
| Parameter | Value | Cell Lines | Reference |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | |
| Ki (MDM2 Binding) | 0.16 nM | - | |
| IC50 (Cell Viability) | 100 nM | SJSA-1 (p53+/+) | |
| IC50 (Cell Viability) | 250 nM | HCT-116 (p53+/+) | |
| IC50 (Cell Viability) | >10,000 nM | HCT-116 (p53-/-) |
Table 2: In Vivo Data for MI-1061 (Free Base)
| Parameter | Value | Animal Model | Reference |
| Efficacy | |||
| Dose | 100 mg/kg/day (oral) | SJSA-1 Xenograft (mice) | |
| Treatment Duration | 14 days | ||
| Outcome | Significant tumor regression | ||
| Pharmacokinetics | |||
| Dose | 10 mg/kg (single oral dose) | BALB/c mice | |
| Cmax | 1.1 µM | ||
| Tmax | 4 hours | ||
| Oral Bioavailability | 52% | ||
| Toxicity | |||
| Observation | No weight loss or signs of toxicity | SJSA-1 Xenograft (mice) |
Note: The in vivo data presented is for the freebase form of MI-1061. Specific pharmacokinetic and toxicology data for the TFA salt are not available in the cited literature. Researchers should perform their own studies to determine these parameters for this compound.
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) bearing subcutaneous xenografts of a human cancer cell line with wild-type p53 (e.g., SJSA-1).
-
Tumor Implantation: Inject tumor cells subcutaneously into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups (n ≥ 8 per group).
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For daily dosing, dilute the stock solution in a vehicle such as 30% PEG 400 in sterile water to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <5%) and well-tolerated by the animals.
-
Prepare the formulation fresh daily and ensure it is a clear solution or a homogenous suspension.
-
-
Dose Administration:
-
Administer this compound or vehicle control orally via gavage once daily.
-
A starting dose of 100 mg/kg can be used based on the freebase data, but a dose-ranging study (e.g., 30, 100, 200 mg/kg) is recommended to determine the optimal dose for the TFA salt.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
Establish clear endpoints for euthanasia (e.g., tumor volume exceeding a certain size, significant weight loss, or signs of distress).
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at selected time points, collect tumor tissue for analysis of p53 activation.
-
Assess levels of p53, MDM2, and p21 by Western blot or immunohistochemistry.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Mandatory Visualization
Caption: MI-1061 signaling pathway.
References
Technical Support Center: Overcoming Resistance to MI-1061 TFA Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MI-1061 TFA. The information is designed to help users overcome common challenges and resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MI-1061?
A1: MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2 at the p53-binding pocket, it blocks the interaction between these two proteins. This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.
Q2: Why is the compound supplied as a TFA salt?
A2: MI-1061 is supplied as a trifluoroacetic acid (TFA) salt. TFA is often used during the purification process of synthetic molecules. It is important to be aware that residual TFA can sometimes affect biological experiments.[1][2] For sensitive cell lines or assays, it is advisable to include a vehicle control that accounts for any potential effects of TFA.
Q3: I am not observing the expected p53 activation after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of p53 activation:
-
p53 Status of the Cell Line: The primary requirement for MI-1061 activity is the presence of wild-type p53.[3] Verify the p53 status of your cell line through sequencing or by checking a reliable cell line database.
-
Compound Integrity: Ensure that the this compound has been stored correctly and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the MDM2-p53 interaction in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Experimental Duration: The timing of p53 activation can vary. A time-course experiment is recommended to identify the optimal treatment duration.
Q4: Can resistance to this compound develop?
A4: Yes, acquired resistance to MDM2 inhibitors like MI-1061 can develop. The most common mechanism is the acquisition of mutations in the TP53 gene, which renders the p53 pathway non-functional.[4][5]
Troubleshooting Guide
Unexpected Results
Q: My this compound-treated cells are not undergoing apoptosis, even though I see p53 accumulation.
A:
-
Check for Downstream p53 Targets: p53 activation should lead to the upregulation of its transcriptional targets, such as p21 and PUMA. Verify the expression of these downstream proteins by western blot or qRT-PCR. A lack of their induction despite p53 accumulation may indicate a block in the downstream signaling pathway.
-
Consider Alternative Cell Fates: p53 activation can also lead to cell cycle arrest or senescence. Analyze the cell cycle profile of your treated cells by flow cytometry and test for senescence markers like SA-β-gal staining.
-
Cell Line Specific Differences: The cellular response to p53 activation can be cell-type dependent. Some cell lines may be more prone to cell cycle arrest than apoptosis.
Q: I am observing high variability in my cell viability assays.
A:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent concentrations and variable results.
-
TFA Interference: The TFA counter-ion can sometimes interfere with cell proliferation assays. Run a control with the vehicle used to dissolve the compound to assess any background effects. Consider exchanging the TFA salt for a more biocompatible salt like acetate or hydrochloride if the issue persists.
-
Assay-Specific Issues: Some viability assays can be affected by the compound itself. For example, compounds can interfere with the enzymatic reactions of tetrazolium-based assays (MTT, MTS). Consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).
Technical Issues
Q: How should I prepare and store this compound?
A: For optimal stability, store the solid compound at -20°C. Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed culture medium and mix thoroughly.
Q: My resistant cell line has lost its resistance to this compound over time.
A: Drug resistance can sometimes be unstable. To maintain a resistant phenotype, it is often necessary to culture the cells in the continuous presence of a low concentration of the selection drug. It is also good practice to freeze down vials of the resistant cell line at early passages to ensure a consistent source.
Data Presentation
Table 1: In Vitro Activity of MI-1061
| Cell Line | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Wild-type | 100 | |
| HCT-116 p53+/+ | Wild-type | 250 | |
| HCT-116 p53-/- | Null | >10000 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to escalating concentrations of this compound.
-
Determine the Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and wait for a resistant population to emerge. This process can take several weeks to months.
-
Characterization of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by re-evaluating the IC50.
-
Mechanism of Resistance: Investigate the mechanism of resistance by sequencing the TP53 gene to check for mutations.
Protocol 2: Overcoming Resistance with Combination Therapy
This protocol outlines a strategy to overcome this compound resistance using a combination with RITA, a compound that can restore the function of some mutant p53 proteins.
-
Cell Lines: Use both the parental (sensitive) and the generated this compound-resistant cell lines.
-
Treatment: Treat the cells with this compound alone, RITA alone, and a combination of both compounds. Include a vehicle control.
-
Cell Viability Assay: After the desired incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Compare the effects of the single agents versus the combination. A synergistic effect, where the combination is more effective than the sum of the individual agents, suggests that RITA can re-sensitize the resistant cells to this compound.
-
Confirmation of Mechanism: To confirm that the re-sensitization is due to the restoration of p53 function, assess the expression of p53 target genes (e.g., p21, PUMA) in the treated cells by western blot or qRT-PCR.
Visualizations
Caption: this compound disrupts the MDM2-p53 interaction, leading to p53 activation.
Caption: A stepwise approach to developing an this compound resistant cell line.
Caption: A decision tree for troubleshooting lack of response to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of drug-resistant cell lines [bio-protocol.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results with MI-1061 TFA in p53 mutant cells
Welcome to the technical support center for MI-1061 TFA. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments, particularly those encountering unexpected results in p53 mutant cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is MI-1061 and what is its primary mechanism of action?
A1: MI-1061 is a potent, orally bioavailable, and chemically stable small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1] Its primary mechanism of action is to bind to MDM2 in the p53-binding pocket, thereby disrupting the MDM2-p53 interaction. This prevents MDM2 from targeting p53 for proteasomal degradation, leading to the accumulation and activation of wild-type p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Q2: Why am I observing cytotoxicity in p53 mutant or null cancer cells treated with this compound? I expected it to be inactive.
A2: This is a common and important observation. While MI-1061 is highly selective for wild-type p53-harboring cells, there are several reasons you might observe unexpected effects in p53 mutant or null cells:
-
Trifluoroacetic Acid (TFA) Counterion Effects: MI-1061 is often supplied as a TFA salt. TFA itself can be cytotoxic to cells, with some studies showing inhibition of cell proliferation at concentrations as low as 10 nM.[2] The observed toxicity may be due to the TFA counterion rather than an off-target effect of the MI-1061 molecule. It is crucial to run a "TFA control" using a TFA salt solution (e.g., sodium trifluoroacetate) at the same molar concentration as the this compound used in your experiment.
-
p53-Independent MDM2 Functions: MDM2 has several functions that are independent of its interaction with p53.[3] Some MDM2 inhibitors have been shown to induce apoptosis in p53-mutated cells, although often at higher concentrations.[4][5] This may occur through mechanisms such as the induction of endoplasmic reticulum (ER) stress and the upregulation of Death Receptor 5 (DR5).
-
Off-Target Effects of MI-1061: Like many small molecule inhibitors, MI-1061 may have off-target effects at higher concentrations. These off-target interactions could lead to cytotoxicity through pathways unrelated to the MDM2-p53 axis.
Q3: My this compound preparation has poor solubility in aqueous media. How can I improve this?
A3: this compound is typically soluble in organic solvents like DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, as DMSO can have its own biological effects. If solubility issues persist, the presence of the TFA counterion might be a contributing factor.
Q4: I am not seeing the expected accumulation of p53 and its target genes (like p21) in my wild-type p53 cells after treatment with MI-1061. What could be the reason?
A4: Several factors could contribute to this:
-
Cell Line Specificity: The response to MDM2 inhibitors can vary between cell lines, even those with wild-type p53.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Suboptimal Concentration or Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing p53 accumulation in your specific cell line.
-
Experimental Technique: Issues with your Western blot protocol, such as inefficient protein extraction or transfer, or problems with the primary antibodies for p53 or p21, could be the cause.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in p53 Mutant/Null Cells
| Possible Cause | Troubleshooting Step | Rationale |
| TFA Counterion Toxicity | Run a "TFA control" experiment. Treat cells with a TFA salt (e.g., sodium trifluoroacetate) at the same molar concentration as your this compound. | To differentiate between the cytotoxicity of the TFA counterion and the MI-1061 molecule itself. |
| Perform a counterion exchange to replace TFA with a more biocompatible ion like hydrochloride (HCl) or acetate. | To eliminate the confounding variable of TFA-induced toxicity. | |
| p53-Independent Off-Target Effects | Perform a dose-response curve. | Off-target effects are often observed at higher concentrations. A steep dose-response curve may indicate a non-specific toxic effect. |
| Use a structurally different MDM2 inhibitor. | If a different MDM2 inhibitor does not produce the same effect, the observed cytotoxicity may be an off-target effect specific to MI-1061. | |
| Knockdown MDM2 using siRNA. | If the cytotoxic effect is still observed after MDM2 knockdown, it is likely a p53- and MDM2-independent off-target effect. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock. | To ensure the compound is not degrading over time or with improper storage. |
| Cell Culture Conditions | Ensure consistent cell passage number, seeding density, and growth conditions across experiments. Routinely test for mycoplasma contamination. | Variations in cell culture can significantly impact experimental outcomes. |
| Assay Variability | Include appropriate positive and negative controls in every experiment. For cell viability assays, ensure the chosen assay is suitable for your experimental endpoint and cell type. | To monitor the consistency and reliability of your experimental setup. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MI-1061 in various cancer cell lines, highlighting its selectivity for wild-type p53 cells.
| Cell Line | p53 Status | IC50 of MI-1061 (nM) | Reference |
| SJSA-1 | Wild-type (MDM2 amplified) | 100 | |
| HCT-116 p53+/+ | Wild-type | 250 | |
| HCT-116 p53-/- | Null | >10,000 | |
| KG-1 | Mutant | >10,000 | |
| MDA-MB-231 | Mutant | >3,000 |
Key Experimental Protocols
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the TFA control in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and MDM2
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1 or FL-393) and MDM2 (e.g., SMP14) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for MDM2 and Mutant p53
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against MDM2 or mutant p53 overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MDM2 and p53.
Visualizations
Caption: The MDM2-p53 signaling pathway and the inhibitory action of MI-1061.
Caption: Troubleshooting workflow for unexpected cytotoxicity in p53 mutant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
Technical Support Center: MI-1061 TFA In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MI-1061 TFA in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing the bioavailability and experimental outcomes of this potent MDM2-p53 interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetic acid salt of MI-1061, a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] Its mechanism of action involves binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This leads to the accumulation and activation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to anti-tumor effects in cancers with wild-type p53.[1][2][3]
Q2: What are the known challenges with the in vivo bioavailability of this compound?
A2: While MI-1061 is described as orally bioavailable, compounds in this chemical class (spiro-oxindoles) can face challenges related to poor aqueous solubility and metabolic instability, which may affect their overall in vivo exposure. Optimizing the formulation and administration protocol is crucial for achieving consistent and effective plasma concentrations.
Q3: What are some general strategies to improve the oral bioavailability of poorly soluble compounds like MI-1061?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These include:
-
Solubilizing Excipients: Utilizing surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) to increase the solubility of the compound in the formulation.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These systems can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate compared to the crystalline form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor Solubility and Dissolution: The compound may not be fully dissolving in the gastrointestinal fluid. | 1. Optimize the formulation vehicle: Experiment with different solubilizing agents. A common starting point for preclinical studies with poorly soluble compounds is a vehicle containing a surfactant (e.g., Tween® 80), a co-solvent (e.g., PEG 400 or DMSO), and an aqueous component (e.g., saline or PBS). A suggested starting formulation is 10% DMSO, 40% PEG 400, and 50% saline. 2. Prepare a suspension: If a solution cannot be achieved, a uniform, fine particle suspension should be prepared. Ensure consistent mixing before and during administration to each animal. 3. Consider alternative administration routes: For initial pharmacokinetic studies, intravenous (IV) administration can provide a baseline for absolute bioavailability. |
| Inconsistent tumor growth inhibition in xenograft models. | Suboptimal Dosing Regimen: The dosing frequency or concentration may not be sufficient to maintain therapeutic levels of the drug at the tumor site. | 1. Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD) and evaluate efficacy at several dose levels. A published study used MI-1061 at a near maximum tolerated dose of 100 mg/kg daily via oral gavage in mice. 2. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate plasma drug concentrations with target engagement (e.g., p53 activation) in the tumor tissue to establish a therapeutic window. |
| Precipitation of the compound during formulation preparation. | Incompatible Vehicle Components: The chosen solvents and excipients may not be suitable for this compound. | 1. Assess solubility in individual components: Test the solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400, corn oil) before preparing a complex vehicle. 2. Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous component of the vehicle can sometimes improve solubility. |
| Animal distress or adverse effects after oral gavage. | Improper Gavage Technique or Vehicle Toxicity: Incorrect administration can cause esophageal injury, and some vehicles can be toxic at high concentrations. | 1. Ensure proper training in oral gavage techniques: Use appropriate gavage needle size and handle animals gently to minimize stress and injury. 2. Limit the concentration of organic solvents: Keep the percentage of solvents like DMSO to a minimum. For example, a final DMSO concentration of less than 10% in the formulation is generally well-tolerated in mice for oral administration. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of MI-888 in Mice Following a Single Oral Dose
| Parameter | Value (at 100 mg/kg oral dose) |
| Cmax (Maximum Plasma Concentration) | 1,530 ± 210 ng/mL |
| Tmax (Time to Maximum Concentration) | 4.0 hours |
| AUC (Area Under the Curve) | 12,800 ± 1,800 ng·h/mL |
| t1/2 (Half-life) | 5.2 ± 0.7 hours |
Data is illustrative and sourced from a study on a related compound, MI-888.
Experimental Protocols
Protocol: In Vivo Bioavailability Assessment of this compound in Mice via Oral Gavage
1. Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG 400, sterile saline)
-
8-10 week old male or female mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
1 mL syringes
-
Microcentrifuge tubes
-
Anticoagulant (e.g., K2EDTA)
-
Analytical balance, vortex mixer, sonicator
2. Formulation Preparation (Example):
-
Weigh the required amount of this compound.
-
To prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (0.2 mL administration volume), first dissolve this compound in DMSO to a high concentration.
-
Add PEG 400 and vortex thoroughly.
-
Add sterile saline dropwise while vortexing to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG 400, 50% saline).
-
If the compound precipitates, sonicate the mixture to form a fine, homogenous suspension.
3. Animal Dosing:
-
Fast the mice for 4-6 hours prior to dosing to reduce variability in absorption.
-
Weigh each mouse to calculate the exact volume of the formulation to be administered.
-
Gently restrain the mouse and administer the formulation via oral gavage.
-
Observe the animals for any signs of distress post-administration.
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Collect blood into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of MI-1061 in plasma.
-
Prepare a standard curve of MI-1061 in blank plasma to accurately determine the concentrations in the study samples.
-
Analyze the plasma samples and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
Visualizations
Caption: MDM2-p53 Signaling Pathway and the Action of MI-1061.
Caption: Experimental Workflow for In Vivo Bioavailability Assessment.
References
Validation & Comparative
A Head-to-Head Comparison: MI-1061 TFA vs. MD-224 in Apoptosis Induction
In the landscape of cancer therapeutics targeting the p53 pathway, both MI-1061 TFA and MD-224 have emerged as significant molecules. While both ultimately lead to the activation of the tumor suppressor p53, their mechanisms of action and potencies differ substantially. This guide provides a detailed comparison of their performance in inducing apoptosis, supported by experimental data, for researchers and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
MI-1061 is a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[1][2] It competitively binds to the p53-binding pocket of MDM2, preventing the negative regulation of p53. This inhibition leads to the accumulation and activation of p53, which in turn transcriptionally activates its target genes to induce cell cycle arrest and apoptosis.[1]
In contrast, MD-224 is a first-in-class, highly potent proteolysis-targeting chimera (PROTAC) MDM2 degrader.[3][4] MD-224 is a heterobifunctional molecule that simultaneously binds to MDM2 and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of the MDM2 protein. The degradation of MDM2 liberates p53 from its negative regulator, leading to its robust activation and the induction of apoptosis.
Comparative Efficacy in Inducing Apoptosis
Experimental data consistently demonstrates that MD-224 is significantly more potent than MI-1061 in inducing apoptosis in cancer cells with wild-type p53.
Quantitative Analysis of Apoptotic Induction
Studies in the RS4;11 human acute lymphoblastic leukemia cell line show that while both compounds induce apoptosis in a dose-dependent manner, MD-224 is over 10 times more potent than MI-1061. Robust apoptosis is observed with MD-224 at concentrations as low as 10 nM.
| Compound | Cell Line | Assay | Key Findings |
| This compound | RS4;11 | Flow Cytometry (Annexin V/PI) | Induces apoptosis in a dose-dependent manner. |
| MD-224 | RS4;11 | Flow Cytometry (Annexin V/PI) | Induces robust apoptosis at ≤10 nM; >10-fold more potent than MI-1061. |
Impact on Cell Viability
The superior apoptotic induction by MD-224 translates to greater potency in inhibiting cell growth. Across a panel of human acute leukemia cell lines with wild-type p53, MD-224 consistently exhibits IC50 values that are 10 to 100 times lower than those of MI-1061.
| Compound | Cell Line | IC50 (Cell Growth Inhibition) |
| This compound | RS4;11 | >10-fold higher than MD-224 |
| MV4;11 | >10-50-fold higher than MD-224 | |
| MD-224 | RS4;11 | 1.5 nM |
| Panel of Leukemia Cell Lines | 4.4–33.1 nM |
Signaling Pathways and Molecular Effects
Both compounds exert their pro-apoptotic effects through the p53 signaling pathway. However, their distinct mechanisms lead to different molecular consequences for MDM2.
p53 Activation and Target Gene Expression
A 6-hour treatment in RS4;11 cells reveals that both MI-1061 and MD-224 lead to the transcriptional upregulation of p53 target genes, including the cell cycle regulator p21 and the pro-apoptotic gene PUMA. Consistent with its higher potency in inducing apoptosis, MD-224 is more than 10 times more potent than MI-1061 in upregulating these target genes.
A key difference lies in the effect on MDM2 itself. As an inhibitor, MI-1061 leads to the accumulation of both p53 and MDM2 proteins, as p53 activation transcriptionally upregulates MDM2 in a feedback loop. In contrast, MD-224 leads to the rapid degradation of MDM2 protein even at sub-nanomolar concentrations, while still causing the accumulation of p53.
Figure 1. Signaling pathway of this compound in inducing apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating Cellular Target Engagement of MI-1061 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the cellular target engagement of MI-1061 TFA, a potent inhibitor of the MDM2-p53 interaction. By disrupting this key protein-protein interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3] This document outlines a comparative analysis of this compound with another well-established MDM2 inhibitor, Nutlin-3, and presents detailed protocols for essential validation experiments.
Comparative Analysis of MDM2 Inhibitors
The efficacy of small molecule inhibitors targeting the MDM2-p53 interaction is a critical area of cancer research. The following table summarizes the inhibitory potency of this compound and Nutlin-3, providing a direct comparison of their biochemical and cellular activities.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cell Lines Tested | Key Findings |
| This compound | MDM2-p53 Interaction | 0.16[2][3] | 4.4 (biochemical), 100-250 (cellular) | SJSA-1, HCT-116 p53+/+, RS4;11, MV4;11 | Potently activates p53 and induces apoptosis. Demonstrates high selectivity for p53 wild-type cells. |
| Nutlin-3 | MDM2-p53 Interaction | ~90 | ~17,680 (cellular, A549) | A549, 22RV1, DU145, PC-3 | Induces p53-dependent apoptosis and cell cycle arrest. Resistance observed in cell lines with MDM2 mutations. |
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cell is a crucial step in drug development. The following protocols describe key experiments to confirm the on-target activity of this compound.
Western Blotting for p53 Pathway Activation
This assay is fundamental for observing the direct downstream consequences of MDM2 inhibition. By blocking MDM2-mediated degradation of p53, active compounds will lead to an accumulation of p53 protein. This, in turn, transcriptionally upregulates target genes, including MDM2 (as part of a negative feedback loop) and the cell cycle inhibitor p21.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells with wild-type p53 (e.g., SJSA-1, A549) and treat with varying concentrations of this compound, Nutlin-3 (as a positive control), and a vehicle control (e.g., DMSO) for 6-24 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A dose-dependent increase in p53, MDM2, and p21 levels in this compound-treated cells compared to the vehicle control indicates on-target activity.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the MDM2-p53 Interaction
Co-IP is a powerful technique to show that this compound physically disrupts the interaction between MDM2 and p53 in cells.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the Western Blotting protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an antibody against MDM2 or p53 overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting on the eluted samples as described above, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated MDM2, probe for p53, and vice versa).
-
-
Data Analysis: A decrease in the amount of co-precipitated protein in the this compound-treated samples compared to the vehicle control demonstrates that the inhibitor is disrupting the MDM2-p53 interaction.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This method provides a quantitative measure of the transcriptional activation of p53 target genes in response to MDM2 inhibition.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as previously described. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR:
-
Set up qRT-PCR reactions using a SYBR Green or TaqMan-based assay with primers specific for p53 target genes such as CDKN1A (p21), MDM2, PUMA, and BAX.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant increase in the expression of p53 target genes in this compound-treated cells confirms the activation of p53-mediated transcription.
Visualizing the Mechanism of Action
To conceptualize the mechanism of this compound, the following diagrams illustrate the p53 signaling pathway and a typical experimental workflow for target validation.
Caption: p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
References
A Comparative Guide to MDM2 Inhibitors in Clinical Trials: MI-1061 TFA in Focus
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in human cancers, can occur through mutation or through overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. In tumors retaining wild-type p53, the inhibition of the MDM2-p53 interaction presents a compelling therapeutic strategy to reactivate p53 and trigger tumor cell apoptosis. A plethora of small-molecule MDM2 inhibitors have entered clinical development, each with a unique pharmacological profile. This guide provides a comparative overview of MI-1061 TFA and other prominent MDM2 inhibitors that have been evaluated in clinical trials, supported by available preclinical and clinical data.
The MDM2-p53 Signaling Pathway and Inhibition
The interaction between MDM2 and p53 is a critical checkpoint in cell cycle control and apoptosis. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. MDM2 inhibitors are designed to fit into the p53-binding pocket of MDM2, thereby disrupting this interaction, stabilizing p53, and restoring its tumor-suppressive functions.
Preclinical Performance of MDM2 Inhibitors
The potency of MDM2 inhibitors is a critical determinant of their therapeutic potential. This is often assessed through biochemical assays measuring binding affinity to MDM2 and cell-based assays determining the concentration required to inhibit cancer cell growth.
| Compound Name (Synonyms) | MDM2 Binding Affinity (Ki/IC50/KD) | Cellular Potency (IC50) | Key Findings & Citations |
| This compound | Ki: 0.16 nM; IC50: 4.4 nM | SJSA-1: 100 nM; HCT-116 (p53+/+): 250 nM | Potent and orally bioavailable. Activates p53 and induces apoptosis in xenograft models. |
| Navtemadlin (KRT-232, AMG 232) | IC50: 1.0 nM (HTRF assay) | SJSA-1: 9.1 nM | Orally bioavailable, selective inhibitor. Demonstrates in vivo activity in xenograft models.[1] |
| Siremadlin (HDM201) | Ki: 0.21 nM (picomolar range) | Nalm-6 (p53+/+): ≤ 146 nM | Highly potent and selective for MDM2 over MDM4 (>10,000-fold). Induces p53-dependent cell cycle arrest and apoptosis.[2][3][4] |
| Idasanutlin (RG7112) | KD: 11 nM; IC50: 18 nM | Cancer cell lines (p53+/+): 0.18 - 2.2 µM | First-in-class clinical MDM2 inhibitor. Stabilizes p53 and activates the p53 pathway.[5] |
| Milademetan (RAIN-32, DS-3032b) | Not explicitly found | Not explicitly found | Oral, selective inhibitor. Showed antitumor activity in MDM2-amplified tumors in a Phase 1 trial. |
| Alrizomadlin (APG-115) | Ki: <1 nM; IC50: 3.8 nM | AGS: 18.9 nM; MKN45: 103.5 nM | Orally active, potent, and selective. Induces cell-cycle arrest and apoptosis in a p53-dependent manner. |
| Brigimadlin (BI 907828) | Not explicitly found | SJSA-1: 12 nM | Highly potent, orally administered antagonist. Shows encouraging antitumor activity in preclinical models. |
| ALRN-6924 | High affinity for both MDM2 and MDMX | Not explicitly found | First-in-class, cell-penetrating stapled peptide that dually inhibits MDM2 and MDMX. |
Clinical Trial Landscape: A Comparative Overview
The clinical development of MDM2 inhibitors has provided valuable insights into their therapeutic potential and associated toxicities. Below is a summary of key clinical trial data for this compound's comparators.
| Compound Name | Phase of Development | Indications | Dosing Regimen (Representative) | Efficacy Highlights | Common Adverse Events |
| Navtemadlin (KRT-232) | Phase 3 | Myelofibrosis, Solid Tumors, AML | 240 mg once daily for 7 days in a 28-day cycle | Spleen volume reduction in myelofibrosis. Stable disease in some solid tumors. | Diarrhea, nausea, vomiting, fatigue, thrombocytopenia, neutropenia. |
| Siremadlin (HDM201) | Phase 1 | Solid Tumors, Acute Leukemia | 12.5-350 mg on Day 1 of a 21-day cycle; or 1-20 mg on Days 1-14 of a 28-day cycle | Preliminary activity, particularly in AML. | Nausea, vomiting, diarrhea, fatigue, thrombocytopenia, neutropenia. |
| Idasanutlin (RG7112) | Phase 1 | Advanced Tumors | Daily and intermittent schedules explored | Evidence of p53 pathway activation in tumors. | Thrombocytopenia, neutropenia. |
| Milademetan (RAIN-32) | Phase 3 | Liposarcoma, Solid Tumors | 260 mg once daily on days 1-3 and 15-17 every 28 days | Disease control rate of 58.5% in dedifferentiated liposarcoma in Phase 1. | Nausea, thrombocytopenia, anemia, vomiting, neutropenia. |
| Alrizomadlin (APG-115) | Phase 2 | Solid Tumors, Melanoma | 150 mg orally, every other day for 2 consecutive weeks, with 1 week off | ORR of 24.1% in immunotherapy-resistant melanoma. | Nausea, thrombocytopenia, vomiting, fatigue, decreased appetite. |
| Brigimadlin (BI 907828) | Phase 1a/1b | Solid Tumors, Biliary Tract Cancer | 45 mg or 60 mg on Day 1 of a 21-day cycle | Encouraging preliminary efficacy in biliary tract cancer and liposarcoma. | Nausea, vomiting, thrombocytopenia, neutropenia. |
| ALRN-6924 | Phase 1b/2 | Solid Tumors, Lymphomas, Breast Cancer | 3.1 mg/kg once weekly for 3 weeks every 28 days | Complete and partial responses observed in some tumor types. | Gastrointestinal side effects, fatigue, anemia, headache. |
Experimental Workflow and Protocols
The evaluation of MDM2 inhibitors follows a standardized preclinical workflow to characterize their potency and mechanism of action.
Key Experimental Protocols
Below are representative protocols for key assays used in the preclinical characterization of MDM2 inhibitors.
1. Fluorescence Polarization (FP) Binding Assay
This assay is employed to determine the binding affinity of an inhibitor to the MDM2 protein.
-
Principle: The assay measures the change in the polarization of a fluorescently labeled p53-derived peptide. When the small, fluorescently labeled peptide is unbound, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the complex tumbles more slowly, leading to an increase in polarization. An inhibitor that competes with the peptide for binding to MDM2 will cause a decrease in polarization.
-
Protocol Outline:
-
A fluorescently labeled p53 peptide (e.g., TAMRA-labeled) is incubated with recombinant human MDM2 protein in an appropriate assay buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
The reaction is incubated to allow it to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters.
-
The IC50 value, the concentration of the inhibitor that causes a 50% decrease in the polarization signal, is calculated by plotting the percentage of inhibition against the inhibitor concentration. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
2. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells with wild-type p53 (e.g., SJSA-1) and, as a control, p53-null cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the MDM2 inhibitor for a specified duration (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
3. Western Blot for p53 Pathway Activation
This technique is used to confirm that the inhibitor's mechanism of action in cells is through the stabilization of p53 and the induction of its downstream targets.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Following treatment with an MDM2 inhibitor, an increase in the protein levels of p53 and its transcriptional targets, such as p21 and MDM2 itself (due to a negative feedback loop), is expected.
-
Protocol Outline:
-
Cancer cells with wild-type p53 are treated with the MDM2 inhibitor at various concentrations or for different time points.
-
The cells are lysed to release the proteins.
-
The total protein concentration in each lysate is determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the proteins of interest (p53, p21, MDM2, and a loading control like β-actin).
-
The membrane is then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase), which will bind to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of protein.
-
Conclusion
This compound demonstrates high preclinical potency as an MDM2 inhibitor. When compared to other MDM2 inhibitors that have progressed to clinical trials, it exhibits a comparable, if not superior, binding affinity in in vitro assays. The clinical landscape for MDM2 inhibitors is marked by a consistent safety profile, with on-target hematological toxicities being a common dose-limiting factor. The efficacy of these agents is most pronounced in tumors with wild-type p53 and, in many cases, MDM2 amplification. While direct comparative clinical trial data for this compound against other MDM2 inhibitors is not yet available, its strong preclinical profile suggests it is a promising candidate for further development. The choice of a particular MDM2 inhibitor for clinical application will likely depend on a nuanced understanding of its therapeutic index in specific cancer types and its potential for combination with other anti-cancer agents.
References
- 1. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of MDM2-p53 Inhibitors: MI-1061 TFA and RG7112
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction: MI-1061 TFA and RG7112. By disrupting the binding of MDM2 to p53, these molecules aim to restore the tumor-suppressive function of wild-type p53, a critical pathway in cancer therapy. This report synthesizes available preclinical data to facilitate an objective evaluation of their performance.
Mechanism of Action: Restoring p53 Function
Both this compound and RG7112 are potent antagonists of the MDM2-p53 protein-protein interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation, effectively keeping its levels low in healthy cells. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities, such as cell cycle arrest and apoptosis.
This compound and RG7112 competitively bind to the p53-binding pocket on MDM2, preventing the interaction with p53. This inhibition stabilizes p53, leading to its accumulation in the nucleus, where it can transactivate its target genes and trigger anti-cancer mechanisms.
In Vitro Performance: A Quantitative Comparison
The following tables summarize the available in vitro data for this compound and RG7112, focusing on their binding affinity to MDM2 and their cellular activity against cancer cell lines.
Table 1: MDM2 Binding Affinity
| Compound | Assay | Parameter | Value (nM) |
| This compound | - | Ki | 0.16[1][2] |
| - | IC50 | 4.4[2] | |
| RG7112 | HTRF | IC50 | 18[3][4] |
| Biacore | KD | 10.7 - 11 |
It is important to note that the binding affinity values were determined using different assays, which may contribute to the observed differences.
Table 2: Cellular Activity (IC50 Values)
| Cell Line | Cancer Type | p53 Status | This compound (nM) | RG7112 (nM) |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 100 | 300 |
| HCT-116 | Colon Cancer | Wild-type | 250 | 500 - 540 |
| RKO | Colon Cancer | Wild-type | - | 350 - 400 |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 141 ± 12 | - |
| MV4;11 | Acute Myeloid Leukemia | Wild-type | - | - |
| HCT-116 p53-/- | Colon Cancer | Null | >10,000 | - |
| SW480 | Colorectal Adenocarcinoma | Mutant | - | >10,000 |
| MDA-MB-435 | Melanoma | Mutant | - | >10,000 |
Note: The cellular IC50 values are from different studies and experimental conditions may vary.
In Vivo Efficacy: Preclinical Xenograft Models
Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.
This compound
In a study utilizing an RS4;11 xenograft model, daily oral administration of MI-1061 at 100 mg/kg resulted in significant tumor growth retardation compared to the control group.
RG7112
RG7112 has been evaluated more extensively in various xenograft models:
-
Glioblastoma (MDM2-amplified): In an orthotopic GBM model, a 3-week treatment with RG7112 led to a 50% increase in median survival.
-
Osteosarcoma (SJSA-1): Daily oral administration of 50 mg/kg RG7112 showed 74% tumor growth inhibition, with tumor regression observed at 100 mg/kg.
-
Solid Tumors: RG7112 demonstrated tumor growth inhibition meeting criteria for intermediate activity in 10 of 26 solid tumor xenografts in the Pediatric Preclinical Testing Program.
-
Acute Lymphoblastic Leukemia: In the same program, RG7112 induced 5 complete responses and 1 maintained complete response in ALL xenografts.
Pharmacokinetic Profiles
A summary of available pharmacokinetic data is presented below.
Table 3: Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg, oral) | Cmax (µg/mL) | t1/2 (h) | AUClast (µg·h/mL) |
| This compound | 100 | - | - | - |
| RG7112 | 50 | 15.5 | 8.8 | 251.2 |
| RG7112 | 100 | 17.178 | - | - |
Experimental Protocols
MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for RG7112)
This assay measures the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.
Protocol:
-
A biotinylated p53 peptide and GST-tagged MDM2 protein are incubated with varying concentrations of the test compound (e.g., RG7112) in an assay buffer.
-
After incubation, a europium cryptate-labeled anti-GST antibody and streptavidin-XL665 are added.
-
If the p53-MDM2 interaction is intact, FRET occurs between the europium donor and the XL665 acceptor.
-
The HTRF signal is measured, and a decrease in the signal indicates inhibition of the p53-MDM2 interaction.
-
IC50 values are calculated from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in an animal model.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound or RG7112) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for p53 and its target genes).
Conclusion
Both this compound and RG7112 are potent, orally bioavailable inhibitors of the MDM2-p53 interaction with demonstrated anti-cancer activity in preclinical models. Based on the available data, this compound appears to have a higher in vitro binding affinity for MDM2. However, RG7112 has been more extensively characterized in a wider range of in vitro and in vivo models, and has progressed into clinical trials.
The choice between these two molecules for further research and development would depend on the specific cancer type, the desired pharmacokinetic profile, and further head-to-head comparative studies under identical experimental conditions. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
Navigating Synergies: A Comparative Guide to MDM2 Inhibitor Combination Therapies
While specific synergistic data for MI-1061 TFA in combination with other targeted therapies is not currently available in published preclinical literature, extensive research on other potent MDM2 inhibitors reveals promising synergistic anti-cancer effects across a range of malignancies. This guide provides a comparative overview of the preclinical evidence for combining MDM2 inhibitors with other targeted agents, offering insights into potential therapeutic strategies and the experimental frameworks used to evaluate them.
The inhibition of the MDM2-p53 interaction is a clinically validated strategy for reactivating the tumor suppressor p53 in wild-type (WT) p53 cancers. However, as monotherapy, MDM2 inhibitors can face limitations due to resistance mechanisms. Preclinical studies have consistently demonstrated that combining MDM2 inhibitors with other targeted therapies can lead to synergistic cytotoxicity, overcoming resistance and enhancing therapeutic efficacy. This guide summarizes key preclinical findings for several MDM2 inhibitors in combination with other targeted agents, providing available quantitative data and outlining the experimental protocols used to generate these findings.
Comparative Efficacy of MDM2 Inhibitor Combinations
The following tables summarize the synergistic effects observed in preclinical studies of various MDM2 inhibitors with different classes of targeted therapies. Due to the lack of specific data for this compound, this guide focuses on other well-characterized MDM2 inhibitors to provide a comparative landscape.
Synergistic Effects of Idasanutlin (RG7388) with Venetoclax in Acute Myeloid Leukemia (AML)
Table 1: In Vitro Synergistic Activity of Idasanutlin and Venetoclax in p53-WT AML Cell Lines [1]
| Cell Line | Single Agent IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) |
| Idasanutlin | Venetoclax | ||
| MV4-11 | 55 | 18 | 8 |
| MOLM-13 | 35 | 20 | 7 |
A Combination Index (CI) value of <1 indicates synergy.[1]
Synergistic Effects of Siremadlin with Olaparib in Rhabdomyosarcoma (RMS)
Preclinical studies have demonstrated a synergistic effect between the MDM2 inhibitor siremadlin and the PARP inhibitor olaparib in p53 wild-type rhabdomyosarcoma (RMS) models, both in vitro and in vivo.[2][3][4] While specific quantitative data from these studies is not fully detailed in the provided search results, the synergy was confirmed through cell survival, cell death, and apoptosis analyses.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of drug combinations in preclinical cancer models.
In Vitro Synergy Assessment: Cell Viability Assay
This protocol outlines the determination of cell viability and synergistic effects using a checkerboard assay format and calculating the Combination Index (CI).
1. Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare serial dilutions of the MDM2 inhibitor and the combination drug.
-
Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments.
3. Incubation:
-
Incubate the cells with the drugs for a specified period (e.g., 72 hours).
4. Cell Viability Measurement:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
5. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Determine the synergistic interaction by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with single agents and drug combinations using flow cytometry.
1. Cell Treatment:
-
Treat cells with the MDM2 inhibitor, the combination drug, or both at specified concentrations for a defined period.
2. Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
3. Incubation:
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
In Vivo Efficacy Assessment: Xenograft Tumor Model
This protocol details the evaluation of in vivo anti-tumor efficacy of a drug combination using a subcutaneous xenograft model.
1. Cell Implantation:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment groups (vehicle control, single agents, and combination).
3. Drug Administration:
-
Administer the drugs according to the predetermined dose and schedule.
4. Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volume and mouse body weight regularly throughout the study.
5. Efficacy Evaluation:
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the combination treatment group to the single-agent and vehicle control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the synergistic interactions of MDM2 inhibitors and a typical experimental workflow for assessing synergy.
Caption: Experimental workflow for assessing synergistic effects.
Caption: MDM2 and BCL-2 inhibitor synergy pathway.
References
- 1. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Combined inhibition of MDM2 and PARP lead to a synergistic anti-tumoral response in p53 wild-type rhabdomyosarcoma models | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Evaluating the Specificity of MI-1061 TFA in p53-Null Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MI-1061 TFA, a potent MDM2-p53 interaction inhibitor, with alternative compounds that induce cell death through p53-independent mechanisms. The focus is on evaluating the specificity of this compound in cancer cell lines lacking functional p53, a critical consideration for targeted cancer therapy.
Introduction to this compound and p53-Targeted Therapy
This compound is a small molecule inhibitor that targets the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type p53, the function of this crucial tumor suppressor is often abrogated by overexpression of its negative regulator, MDM2. MI-1061 binds to MDM2, preventing it from targeting p53 for degradation. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis.[1][2] Consequently, the efficacy of MI-1061 is intrinsically linked to the presence of functional p53. This guide examines its specificity by comparing its activity in p53-null cell lines to compounds that operate independently of the p53 pathway.
Comparative Analysis of Cytotoxicity
The specificity of this compound is highlighted by its dramatically reduced cytotoxic effects in p53-null cancer cells compared to their p53 wild-type counterparts. In contrast, agents such as proteasome inhibitors demonstrate efficacy irrespective of p53 status, making them relevant comparators for treating p53-deficient tumors.
| Compound | Target/Mechanism | Cell Line | p53 Status | IC50 |
| MI-1061 | MDM2-p53 Interaction Inhibitor | HCT-116 | p53+/+ | 250 nM[3] |
| HCT-116 | p53-/- | >10,000 nM | ||
| Bortezomib | Proteasome Inhibitor | HCT-116 | p53+/+ | 18 nM |
| HCT-116 | p53-/- | 15 nM | ||
| MCF-7 | p53+/+ | 8 nM | ||
| MCF-7 | p53 shRNA | 11 nM | ||
| MG132 | Proteasome Inhibitor | HCT-116 | p53+/+ | 0.51 µM |
| HCT-116 | p53-/- | 0.35 µM | ||
| MCF-7 | p53+/+ | 0.34 µM | ||
| MCF-7 | p53 shRNA | 0.28 µM | ||
| Fenbendazole | Microtubule Destabilizing Agent | Various | Wild-Type | More Sensitive |
| Various | Null/Mutant | Less Sensitive |
Table 1: Comparative IC50 Values of this compound and p53-Independent Agents. The data clearly illustrates that while MI-1061's potency is contingent on wild-type p53, proteasome inhibitors like Bortezomib and MG132 maintain their cytotoxic effects in p53-null cells. Fenbendazole shows a preference for p53 wild-type cells but still retains activity in p53-null or mutant cells.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and the p53-independent alternatives.
References
Safety Operating Guide
Proper Disposal Procedures for MI-1061 TFA: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of MI-1061 TFA, a potent and selective menin-MLL inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The trifluoroacetate (TFA) salt of MI-1061 necessitates specific handling and disposal considerations due to the properties of trifluoroacetic acid.
Core Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While this compound itself is not classified as a hazardous substance, the trifluoroacetic acid component is corrosive and requires careful handling.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data for Trifluoroacetic Acid (TFA)
The hazardous characteristics of this compound waste are primarily dictated by the trifluoroacetic acid component. The following table summarizes key quantitative data for TFA to inform safe handling and disposal.
| Property | Value |
| CAS Number | 76-05-1 |
| Molecular Formula | C₂HF₃O₂ |
| Molecular Weight | 114.02 g/mol |
| Boiling Point | 72.4 °C (162.3 °F) |
| Melting Point | -15.4 °C (4.3 °F) |
| Density | 1.48 g/cm³ |
| Acidity (pKa) | 0.23 |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural, step-by-step guidance for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams, particularly from bases and oxidizing agents, to prevent violent reactions.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is recommended.
-
The waste container must be clearly labeled as "Hazardous Waste: this compound" and should include the chemical formula (C₃₂H₂₇Cl₂F₄N₃O₆) and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Spill and Contamination Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
-
Do not use combustible materials, such as paper towels, to absorb spills.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. For further information, always refer to the Safety Data Sheet (SDS) and consult with your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling MI-1061 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of MI-1061 TFA. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. While the specific Safety Data Sheet (SDS) for this compound may classify the compound as non-hazardous, the trifluoroacetate (TFA) counter-ion necessitates careful handling due to its corrosive nature.[1] A conservative approach, treating the compound with the precautions required for trifluoroacetic acid, is recommended.
Quantitative Safety Data for Trifluoroacetic Acid (TFA)
Although specific occupational exposure limits for this compound have not been established, the data for its trifluoroacetic acid component provides a basis for safe handling.
| Parameter | Value/Information | Source |
| Synonyms for TFA | Trifluoroethanoic acid, Perfluoroacetic acid | [2] |
| Appearance | Colorless fuming liquid (pure TFA) | [3] |
| Odor | Pungent, vinegar-like | [4] |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, Harmful if inhaled | [5] |
| Routes of Entry | Inhalation, ingestion, skin/eye contact | |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents, some metals |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when working with this compound to minimize exposure.
| PPE Category | Specific Requirements | Source |
| Eye and Face Protection | Chemical safety goggles with side-shields are required. A face shield is recommended for situations with a higher risk of splashing. | |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. | |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn. For potential significant exposure, impervious clothing should be used. | |
| Respiratory Protection | For operations that may generate dust or aerosols, use a suitable respirator (e.g., N95 or higher) in a well-ventilated area or under a fume hood. |
Experimental Protocol: Safe Handling of this compound
Strict adherence to the following operational protocol will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Clear the work area of all non-essential items and decontaminate the work surface before beginning.
2. Handling the Compound:
-
Wear all required PPE before handling the compound.
-
When handling the solid, lyophilized powder, exercise caution to avoid creating dust.
-
If preparing a solution, slowly add the this compound to the solvent. To avoid a potentially violent reaction, always add the acidic salt to the diluent, never the other way around.
-
Keep all containers of this compound tightly sealed when not in use.
3. Storage:
-
Store lyophilized this compound at -20°C for long-term stability.
-
Reconstituted peptide solutions should be stored at 2-8°C for short-term use or frozen for longer-term storage.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot solutions into smaller, single-use volumes.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
4. Post-Handling Procedures:
-
Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly remove and dispose of all PPE as hazardous waste.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with large amounts of water and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be disposed of as hazardous waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
